molecular formula C11H13F3O2 B8033392 2-Butoxy-5-(trifluoromethyl)phenol

2-Butoxy-5-(trifluoromethyl)phenol

Cat. No.: B8033392
M. Wt: 234.21 g/mol
InChI Key: QVBXMNPOGSQLCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butoxy-5-(trifluoromethyl)phenol is a chemical building block of significant interest in medicinal chemistry and materials science for the construction of complex molecules. As a phenol derivative bearing a butoxy ether and a trifluoromethyl group, it serves as a versatile intermediate. The trifluoromethyl group is a privileged motif in drug discovery due to its ability to enhance metabolic stability, improve membrane permeability, and influence the binding affinity of molecules . Phenolic compounds are highly prevalent structural motifs in a vast majority of top-selling pharmaceuticals, agrochemicals, and polymers . This compound is particularly valuable for direct Csp2–H functionalization strategies, which are powerful tools for building new carbon-carbon bonds in an atom-economical manner without the need for pre-functionalization of the phenol . Such methods are crucial for the late-stage diversification of phenolic scaffolds, enabling efficient exploration of chemical space in the development of active pharmaceutical ingredients (APIs) and other value-added chemicals . Researchers utilize this compound and its derivatives as key intermediates in the synthesis of more complex structures. The presence of both electron-donating (butoxy) and strong electron-withdrawing (trifluoromethyl) substituents on the aromatic ring creates a unique electronic profile that can be leveraged in various synthetic protocols, including transition-metal-catalyzed couplings and radical-based reactions . It is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

2-butoxy-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3O2/c1-2-3-6-16-10-5-4-8(7-9(10)15)11(12,13)14/h4-5,7,15H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBXMNPOGSQLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

synthesis of 2-Butoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-Butoxy-5-(trifluoromethyl)phenol

Abstract

This technical guide provides a comprehensive framework for the , a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science. The trifluoromethyl group is a key structural motif in modern drug design, known to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] This document outlines a robust and scientifically grounded synthetic strategy, focusing on the Williamson ether synthesis, a classic and reliable method for ether formation.[4] We delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the critical aspects of reaction control, particularly regioselectivity. This guide is intended for researchers, chemists, and drug development professionals seeking to prepare this and structurally related compounds.

Introduction and Strategic Overview

The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties, is a well-established strategy in the development of pharmaceuticals, agrochemicals, and advanced materials.[5] These groups can profoundly alter a molecule's physicochemical properties, including acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3][5]

2-Butoxy-5-(trifluoromethyl)phenol is a substituted catechol derivative that combines the influential trifluoromethyl group with a flexible butoxy chain. This structure presents a versatile scaffold for further chemical elaboration. The primary synthetic challenge lies in the selective alkylation of one of the two hydroxyl groups of the precursor, 4-(trifluoromethyl)benzene-1,2-diol. This guide proposes the Williamson ether synthesis as the most direct and efficient pathway to achieve this transformation.

The overall synthetic logic is a two-step process, beginning with the catechol precursor and proceeding via a regioselective etherification.

G cluster_0 Synthetic Workflow A Starting Material: 4-(Trifluoromethyl)benzene-1,2-diol B Core Reaction: Regioselective Williamson Ether Synthesis A->B 1-Bromobutane, Base (K₂CO₃), Solvent (Acetone) C Target Molecule: 2-Butoxy-5-(trifluoromethyl)phenol B->C Work-up & Purification

Caption: High-level workflow for the synthesis of the target compound.

Mechanistic Rationale and Regioselectivity

The Williamson ether synthesis is a cornerstone of organic chemistry, proceeding via an Sₙ2 mechanism. The reaction involves the deprotonation of an alcohol (in this case, a phenol) to form a potent nucleophile, the alkoxide (or phenoxide), which then displaces a halide from a primary alkyl halide.[4][6]

The Sₙ2 Reaction Pathway
  • Deprotonation: A base is used to abstract the acidic proton from a hydroxyl group of 4-(trifluoromethyl)benzene-1,2-diol, generating a phenoxide anion.

  • Nucleophilic Attack: The resulting phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane.

  • Displacement: The attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry (though not relevant for 1-bromobutane) and displacing the bromide leaving group to form the ether linkage.

Caption: Generalized Sₙ2 mechanism for the Williamson ether synthesis.

The Challenge of Regioselectivity

The primary scientific challenge in this synthesis is controlling which of the two hydroxyl groups on the 4-(trifluoromethyl)benzene-1,2-diol precursor is alkylated. The trifluoromethyl group is strongly electron-withdrawing, which increases the acidity of both phenolic protons relative to phenol itself.

  • Acidity: The hydroxyl group at position 1 (meta to the -CF₃ group) is expected to be more acidic due to the potent inductive effect of the nearby -CF₃ group.

  • Nucleophilicity: Consequently, under strongly basic conditions that lead to thermodynamic equilibrium, the phenoxide at position 1 would be the major anionic species.

However, our target is the 2-butoxy product, meaning alkylation must occur at the hydroxyl group para to the -CF₃ group. This can be achieved by exploiting kinetic control. Using a milder, heterogeneous base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone is proposed.[7] In this system, the less acidic C-2 hydroxyl, once deprotonated, may be a more potent nucleophile, or it may be sterically more accessible, leading to a faster reaction rate at that position. The choice of a primary alkyl halide like 1-bromobutane is critical to ensure the Sₙ2 pathway dominates over the competing E2 elimination reaction, which is more prevalent with secondary or tertiary halides.[4]

Detailed Experimental Protocol

Disclaimer: This protocol is a proposed route based on established chemical principles. All laboratory work should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. All reagents should be handled according to their Safety Data Sheets (SDS).

Step 1: Synthesis of 2-Butoxy-5-(trifluoromethyl)phenol

This procedure details the regioselective O-alkylation of 4-(trifluoromethyl)benzene-1,2-diol.

Materials:

  • 4-(Trifluoromethyl)benzene-1,2-diol

  • 1-Bromobutane

  • Potassium carbonate (K₂CO₃), anhydrous, finely pulverized

  • Acetone, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethyl)benzene-1,2-diol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous acetone (approx. 15 mL per gram of starting phenol) to the flask.

  • Reagent Addition: Stir the resulting suspension vigorously at room temperature for 15 minutes. Add 1-bromobutane (1.1 eq) dropwise to the mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Filtration: After completion, cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone.

  • Work-up - Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Work-up - Extraction: Dissolve the crude residue in diethyl ether (50 mL). Transfer the solution to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove any remaining base and unreacted phenol, followed by brine (1 x 30 mL).[8]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude 2-Butoxy-5-(trifluoromethyl)phenol.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate as the eluent to isolate the desired regioisomer.

Data Presentation and Characterization

Reagent Table
ReagentMol. Wt. ( g/mol )Equiv.Moles (mmol)Mass (g)Volume (mL)Density (g/mL)
4-(Trifluoromethyl)benzene-1,2-diol178.11[9]1.010.01.78--
1-Bromobutane137.021.111.01.511.181.27
Potassium Carbonate (K₂CO₃)138.211.515.02.07--
Acetone (Solvent)58.08---~25-300.791

Quantities are based on a representative 10.0 mmol scale.

Product Characterization (Expected)

The successful should be validated using standard spectroscopic techniques.

  • ¹H NMR: Expect characteristic signals for the butoxy group: a triplet around 0.9-1.0 ppm (CH₃), two multiplets between 1.4-1.8 ppm (-CH₂-CH₂-), and a triplet around 3.9-4.1 ppm (-O-CH₂-). Aromatic protons will appear as distinct signals in the 6.8-7.2 ppm region. The remaining phenolic -OH proton will appear as a broad singlet.

  • ¹³C NMR: Expect signals for the four carbons of the butoxy group, signals for the aromatic carbons (including a quartet for the carbon attached to the -CF₃ group due to C-F coupling), and the signal for the -CF₃ carbon itself.

  • FT-IR: Look for a broad O-H stretch around 3300-3500 cm⁻¹, C-O ether stretches around 1250-1050 cm⁻¹, and strong C-F stretches characteristic of the -CF₃ group around 1350-1100 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of C₁₁H₁₃F₃O₂ should be observed.

Conclusion

This guide presents a detailed and scientifically robust protocol for the via a regioselective Williamson ether synthesis. By carefully selecting a mild base and a primary alkyl halide, the reaction can be directed to favor the desired 2-alkoxy product through kinetic control. The described experimental procedure, including work-up and purification, provides a clear path for obtaining the target molecule. This compound serves as a valuable intermediate, and the principles outlined herein can be adapted by researchers for the synthesis of a wider library of fluorinated phenol derivatives for applications in drug discovery and materials science.

References

  • University of Colorado, Boulder. (n.d.). The Williamson Ether Synthesis.
  • University of Michigan. (n.d.). The Williamson Ether Synthesis.
  • Durst, H. D., & Gokel, G. W. (n.d.). Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. Adapted from Experimental Organic Chemistry.
  • Antonucci, F. R., & Wall, L. A. (1969). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 73A(5), 505–511.
  • Ferreira, L. G., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1172.
  • Liu, P., Liu, W., & Li, C. J. (2017). Catalyst-Free and Redox-Neutral Innate Trifluoromethylation and Alkylation of Aromatics Enabled by Light. Journal of the American Chemical Society, 139(40), 14315–14321.
  • PubChem. (n.d.). 4-(Trifluoromethyl)benzene-1,2-diol. National Center for Biotechnology Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Defluorinated Alkylation of α-Trifluoromethyl Alkenes and Benzyl Alcohol for the Synthesis of gem-Difluoroalkenes. Retrieved from [Link]

  • Hrast, M., et al. (2018). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. Molbank, 2018(4), M1023.
  • Schlosser, M. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry, 4, 13.
  • Google Patents. (n.d.). EP0820981A1 - Process for the preparation of 2-trifluoromethoxy-aniline.
  • PrepChem.com. (n.d.). Preparation of 3-[(2-Fluoro-5-(trifluoromethyl)phenyl]ethynyl]aniline. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). EP0019388A1 - Preparation of trifluoromethyl-substituted phenols and phenates.
  • Ahmad, V. U., et al. (1999). Synthesis of alkyl catechols and evaluation of their antibacterial and cytotoxic activity. Arzneimittelforschung, 49(4), 340-344.
  • Beier, P. (2021).
  • Novák, P. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions.
  • Grzelak, K., et al. (2023). Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry, 88(4), 2115–2126.
  • Google Patents. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

Sources

An In-depth Technical Guide to 2-Butoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive scientific overview of 2-Butoxy-5-(trifluoromethyl)phenol, a compound of significant interest for its potential applications in medicinal chemistry and materials science. As a substituted phenol, its unique molecular architecture, combining a butoxy group and a trifluoromethyl moiety, suggests a range of physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document details the compound's identity, a plausible and robust synthetic pathway, its predicted physicochemical properties, and a discussion of its potential biological significance. Furthermore, this guide outlines essential safety protocols and proposes state-of-the-art analytical methods for its characterization, providing a foundational resource for researchers investigating this and related molecules.

Chemical Identity and Nomenclature

Identifier Value
IUPAC Name 2-Butoxy-5-(trifluoromethyl)phenol
Molecular Formula C₁₁H₁₃F₃O₂
Molecular Weight 250.21 g/mol
CAS Number Not readily available
Predicted LogP 3.5 - 4.5 (Estimation based on similar structures)
Predicted Boiling Point 250-270 °C at 760 mmHg (Estimation based on similar structures)
Predicted Solubility Insoluble in water; soluble in organic solvents like ethanol, DMSO, and dichloromethane.

Proposed Synthesis Pathway

The synthesis of 2-Butoxy-5-(trifluoromethyl)phenol can be strategically approached via a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. This proposed pathway leverages commercially available starting materials and well-established reaction mechanisms, ensuring a high degree of predictability and yield. The logical choice for a precursor is a phenol with a suitable leaving group at the 2-position. 2-Chloro-5-(trifluoromethyl)phenol (CAS No. 40889-91-6) is an ideal and commercially available starting material for this purpose.[1]

The proposed synthesis is a modified Williamson ether synthesis, as detailed below:

Step 1: Preparation of Sodium Butoxide

Sodium butoxide is a strong nucleophile required for the substitution reaction. It is typically prepared in situ by reacting butanol with a strong base like sodium hydride.

  • Protocol:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous tetrahydrofuran (THF).

    • Add sodium hydride (NaH, 1.2 equivalents) as a mineral oil dispersion.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous butanol (1.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for one hour. The evolution of hydrogen gas will cease upon completion.

Step 2: Nucleophilic Aromatic Substitution

The prepared sodium butoxide is then reacted with 2-Chloro-5-(trifluoromethyl)phenol to yield the target compound.

  • Protocol:

    • To the freshly prepared sodium butoxide solution, add 2-Chloro-5-(trifluoromethyl)phenol (1.0 equivalent).

    • Heat the reaction mixture to reflux (approximately 66 °C for THF) and monitor the progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 2-Butoxy-5-(trifluoromethyl)phenol.

Synthesis_Pathway cluster_step1 Step 1: Preparation of Sodium Butoxide cluster_step2 Step 2: Nucleophilic Aromatic Substitution Butanol Butanol Sodium_Butoxide Sodium_Butoxide Butanol->Sodium_Butoxide NaH, THF NaH NaH 2_Chloro_5_TFMP 2-Chloro-5-(trifluoromethyl)phenol Target_Compound 2-Butoxy-5-(trifluoromethyl)phenol 2_Chloro_5_TFMP->Target_Compound Sodium Butoxide, Reflux

Caption: Proposed synthesis of 2-Butoxy-5-(trifluoromethyl)phenol.

Potential Applications in Drug Discovery

The structural motifs present in 2-Butoxy-5-(trifluoromethyl)phenol are of significant interest in the field of drug discovery. The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl group, is a well-established strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[2]

  • Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile and a longer in vivo half-life of a drug molecule.

  • Lipophilicity and Permeability: The trifluoromethyl group increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, a critical factor for oral bioavailability and targeting intracellular proteins.

  • Binding Affinity: The electron-withdrawing nature of the trifluoromethyl group can modulate the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

The butoxy group, on the other hand, contributes to the overall lipophilicity of the molecule and can influence its solubility and formulation properties. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at the active sites of enzymes and receptors.

Drug_Discovery_Workflow Start Synthesis of 2-Butoxy-5-(trifluoromethyl)phenol Characterization Structural and Purity Analysis (NMR, MS, HPLC) Start->Characterization In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Receptor Binding) Characterization->In_Vitro_Screening Hit_Identification Hit Identification and Lead Generation In_Vitro_Screening->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Safety Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: General workflow for drug discovery and development.

Safety and Handling

While a specific safety data sheet (SDS) for 2-Butoxy-5-(trifluoromethyl)phenol is not available, a comprehensive risk assessment can be conducted by examining the hazards associated with its precursors and structurally related compounds.

  • 3-(Trifluoromethyl)phenol (CAS No. 98-17-9): This starting material is a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[3]

  • 2-Butoxyethanol (CAS No. 111-76-2): This related compound is a combustible liquid that is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[4] It is also a known respiratory irritant.[5]

  • Phenolic Compounds: Phenols as a class of compounds are generally corrosive and can cause severe skin and eye irritation.

Based on this information, it is prudent to handle 2-Butoxy-5-(trifluoromethyl)phenol with the following precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Analytical Characterization

The identity and purity of synthesized 2-Butoxy-5-(trifluoromethyl)phenol should be confirmed using a suite of modern analytical techniques.

5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of the final compound and for monitoring the progress of the synthesis.

  • Protocol:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (Solvent B) is a good starting point.

    • Detection: UV detection at a wavelength determined by a UV scan of the compound (typically around 254 nm for aromatic compounds) is appropriate.

    • Sample Preparation: Prepare a stock solution of the compound in acetonitrile at a concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration within the linear range of the detector.

5.2. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), it provides a powerful tool for identification.

  • Expected Molecular Ion Peak: For the molecular formula C₁₁H₁₃F₃O₂, the expected monoisotopic mass is 250.0868.

5.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for elucidating the chemical structure of the compound.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the protons of the butoxy group, and the phenolic hydroxyl proton. The coupling patterns of the aromatic protons will confirm the 1,2,5-substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of carbon signals, including the characteristic signal for the trifluoromethyl carbon.

  • ¹⁹F NMR: The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, confirming its presence.

Conclusion

2-Butoxy-5-(trifluoromethyl)phenol represents a promising, albeit currently under-investigated, chemical entity with significant potential, particularly in the realm of drug discovery. This technical guide provides a solid foundation for its synthesis, characterization, and safe handling. The proposed synthetic route is both logical and practical, utilizing readily available starting materials and well-understood reaction mechanisms. The predicted physicochemical and biological properties, based on its constituent functional groups, mark it as a compound of interest for further research. It is hoped that this guide will serve as a valuable resource for scientists and researchers embarking on the study of this and other novel substituted phenols.

References

  • Antonucci, J. M., & Wall, L. A. (1974). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 78A(3), 329–336.
  • Agency for Toxic Substances and Disease Registry. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate. [Link]

  • Wikipedia. 2-Butoxyethanol. [Link]

  • Ataman Kimya. 2-BUTOXYETHANOL. [Link]

  • National Center for Biotechnology Information. Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. [Link]

  • PubChem. Phenol, 2-chloro-5-(trifluoromethyl)-. [Link]

  • Pytlak, A., et al. (2022). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. Molecules, 27(19), 6296.
  • Ataman Kimya. 2-BUTOXYETHANOL. [Link]

  • Taylor & Francis Online. 2-Butoxyethanol – Knowledge and References. [Link]

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

  • PubChem. 2-Butoxy-5-methylphenol. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (1996-10-29). 2-butoxyethanol. [Link]

  • FooDB. Showing Compound 2-Butoxyethanol (FDB003389). [Link]

Sources

A Comprehensive Spectroscopic Guide to 2-Butoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed spectroscopic characterization of 2-Butoxy-5-(trifluoromethyl)phenol, a substituted aromatic compound with potential applications in pharmaceutical and materials science. Due to the limited availability of public domain experimental data for this specific molecule, this document presents a robust, predicted spectroscopic profile based on first-principle chemical theory and spectral data from analogous structures. We outline detailed, field-proven protocols for Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Electron Ionization Mass Spectrometry (EI-MS). The guide offers an in-depth interpretation of the predicted data, establishing a reliable spectroscopic baseline for future experimental work and serving as a comprehensive reference for researchers in drug development and chemical analysis.

Introduction and Molecular Overview

2-Butoxy-5-(trifluoromethyl)phenol is a multifunctional aromatic compound. Its structure incorporates a phenolic hydroxyl group, a butoxy ether linkage, and an electron-withdrawing trifluoromethyl group on a benzene ring. This unique combination of functional groups dictates its chemical properties and provides distinct signatures for spectroscopic analysis. Understanding these signatures is critical for synthesis verification, quality control, and mechanistic studies.

This guide is structured to walk researchers through the complete process of spectroscopic characterization, from experimental design to data interpretation. The protocols described are self-validating systems designed for reproducibility and accuracy.

Molecular Structure:

Caption: Structure of 2-Butoxy-5-(trifluoromethyl)phenol.

Spectroscopic Analysis Workflow

A systematic approach is essential for the unambiguous characterization of a molecule. The workflow below illustrates the logical progression from initial functional group identification by IR spectroscopy to the detailed structural elucidation by NMR and final molecular weight confirmation by mass spectrometry.

Spectroscopic_Workflow start_node Sample Preparation (Neat Liquid or Solution) ir_node ATR-FTIR Spectroscopy start_node->ir_node Identify Functional Groups nmr_node NMR Spectroscopy (¹H, ¹³C) ir_node->nmr_node Confirm Connectivity ms_node EI-MS nmr_node->ms_node Determine MW & Fragments end_node Structural Elucidation & Confirmation ms_node->end_node Final Structure

Caption: A logical workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

Principle & Rationale: IR spectroscopy is the primary tool for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds, such as the O-H of the phenol, the C-O of the ether, and the C-F bonds of the trifluoromethyl group.[1][2] Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal to no sample preparation.[3][4]

Experimental Protocol: ATR-FTIR
  • Instrument Preparation: Ensure the Bruker single reflectance ATR FTIR instrument is powered on and the software is initialized. Clean the diamond ATR crystal surface with isopropanol and a soft, lint-free wipe.

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This scan accounts for atmospheric CO₂ and H₂O, as well as any intrinsic signals from the instrument. A minimum of 16 scans from 400 cm⁻¹ to 4000 cm⁻¹ with a 4 cm⁻¹ resolution is recommended.[5]

  • Sample Application: Place 1-2 drops of neat 2-Butoxy-5-(trifluoromethyl)phenol directly onto the center of the ATR crystal.[6]

  • Sample Spectrum Acquisition: Lower the applicator to ensure good contact between the sample and the crystal.[6] Immediately initiate the sample scan using the same parameters as the background acquisition.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted Data & Interpretation

The IR spectrum of this molecule is expected to show a combination of features from the phenol, aromatic ether, and trifluoromethyl groups.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected Characteristics
3550 - 3200O-H StretchPhenolStrong, broad peak due to hydrogen bonding.[1][7][8]
3100 - 3000C-H Stretch (sp²)Aromatic RingMedium, sharp peaks.[7]
2960 - 2850C-H Stretch (sp³)Butoxy ChainStrong, sharp peaks.
1600 & 1480C=C StretchAromatic RingMedium to strong, sharp peaks.[7][8]
1250 - 1210C-O StretchAryl EtherStrong, characteristic absorption.[9]
1300 - 1100C-F StretchTrifluoromethylMultiple very strong, sharp absorptions.
1150 - 1050C-O StretchAlkyl EtherStrong absorption.[9]

The most diagnostic peaks will be the broad O-H stretch above 3200 cm⁻¹, the strong C-H stretches of the butyl group below 3000 cm⁻¹, and the very intense C-F stretching bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the analyte for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[10][11] CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined solvent residual peak.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing.[12] If any particulate matter is present, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[12]

  • D₂O Exchange (Optional for ¹H NMR): To confirm the assignment of the phenolic -OH proton, a D₂O shake can be performed. After acquiring the initial ¹H NMR spectrum, add one drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The phenolic -OH peak should disappear or significantly diminish.

  • Instrument Setup: Insert the NMR tube into the spectrometer (e.g., a 500 MHz instrument).

  • Acquisition Parameters: Utilize standard acquisition parameters. For ¹H NMR, this typically involves a 30° pulse angle, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.[13] For ¹³C NMR, a proton-decoupled experiment with a wider spectral width and a longer acquisition time is necessary.

Predicted ¹H NMR Data & Interpretation (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the phenolic proton, and the four non-equivalent methylene/methyl groups of the butoxy chain.

LabelPredicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)AssignmentRationale
Hₐ5.5 - 6.5broad s1H-Ar-OH Chemical shift is variable and concentration-dependent. Broadened by exchange.[14][15]
H₆~7.10d1HJ ≈ 2.0Ar-H Ortho to butoxy, meta to CF₃. Appears as a narrow doublet due to meta-coupling.
H₄~7.05dd1HJ ≈ 8.5, 2.0Ar-H Ortho to CF₃, meta to butoxy. Split by ortho and meta protons.
H₃~6.90d1HJ ≈ 8.5Ar-H Ortho to butoxy, ortho to H₄. Split by ortho proton.
Hᵦ~4.05t2HJ ≈ 6.5-O-CH₂ -CH₂-Deshielded by the adjacent oxygen atom.
Hᵧ~1.80m2HJ ≈ 7.0-CH₂-CH₂ -CH₂-Standard alkyl region.
Hᵪ~1.50m2HJ ≈ 7.5-CH₂-CH₂ -CH₃Standard alkyl region.
Hₑ~0.98t3HJ ≈ 7.5-CH₂-CH₃ Terminal methyl group.
Predicted ¹³C NMR Data & Interpretation (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show 10 distinct signals, corresponding to the 10 unique carbon environments in the molecule. The trifluoromethyl group will cause a characteristic quartet for the carbon it is attached to due to ¹³C-¹⁹F coupling.[16]

Predicted δ (ppm)AssignmentRationale
~155C -OHPhenolic carbon, deshielded by oxygen.
~145C -OBuAromatic carbon attached to the ether, deshielded.
~128 (q, ¹JCF ≈ 272 Hz)-C F₃Carbon of the CF₃ group, large coupling constant with fluorine.[16]
~125 (q, ²JCF ≈ 32 Hz)C -CF₃Aromatic carbon attached to CF₃, deshielded and split by fluorine.
~118Ar-C HAromatic methine carbon.
~116Ar-C HAromatic methine carbon.
~115Ar-C HAromatic methine carbon.
~69-O-C H₂-Carbon attached to ether oxygen, deshielded.
~31-CH₂-C H₂-Alkyl carbon.
~19-CH₂-C H₃Alkyl carbon.
~14-C H₃Terminal methyl carbon.

Mass Spectrometry (MS)

Principle & Rationale: Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a "hard" ionization technique that induces reproducible fragmentation, creating a molecular fingerprint that is useful for structural confirmation.[17][18][19]

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: The sample is typically introduced via a Gas Chromatography (GC) system for separation and purification, or directly via a solids probe if the sample is pure.[20] The sample is vaporized by heating before entering the ionization chamber.[17]

  • Ionization: In the ion source, the vaporized molecules are bombarded by a beam of high-energy electrons (typically 70 eV).[18][21] This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, characteristic ions.[22]

  • Analysis and Detection: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion.

Predicted Fragmentation Analysis

The molecular weight of 2-Butoxy-5-(trifluoromethyl)phenol (C₁₁H₁₃F₃O₂) is 250.21 g/mol . The EI mass spectrum is expected to show a discernible molecular ion peak and several key fragment ions. Aromatic ethers are known to produce prominent molecular ions due to the stability of the benzene ring.[23][24]

Fragmentation_Pathway parent M⁺• m/z = 250 frag1 [M - C₄H₈]⁺• m/z = 194 parent->frag1 - •CH₂CH₂CH=CH₂ (McLafferty) frag2 [M - C₄H₉]⁺ m/z = 193 parent->frag2 - •C₄H₉ (α-cleavage) frag3 [C₄H₉]⁺ m/z = 57 parent->frag3 α-cleavage

Caption: Predicted major fragmentation pathways in EI-MS.

  • m/z = 250 (M⁺•): The molecular ion peak. Its presence confirms the molecular weight.

  • m/z = 194: This significant peak likely arises from a McLafferty-type rearrangement involving the butoxy chain, leading to the loss of butene (C₄H₈).

  • m/z = 193: Resulting from the loss of a butyl radical (•C₄H₉) via alpha-cleavage at the ether linkage.[23][25] This is a common fragmentation pathway for ethers.

  • m/z = 94: A peak at m/z 94 could result from hydrogen migration during cleavage of the alkyl chain, a characteristic fragmentation for aromatic ethers with alkyl chains larger than two carbons.[23]

  • m/z = 57: The butyl cation ([C₄H₉]⁺), which would be a very prominent peak and likely the base peak in the spectrum.

Summary and Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic profile for 2-Butoxy-5-(trifluoromethyl)phenol. The combined data from IR, ¹H NMR, ¹³C NMR, and MS create a unique and robust analytical fingerprint for the molecule.

Summary of Key Spectroscopic Data:

TechniqueKey Features
IR Broad O-H (3550-3200 cm⁻¹), strong sp³ C-H (<3000 cm⁻¹), very strong C-F (1300-1100 cm⁻¹), strong C-O (~1250 cm⁻¹).
¹H NMR Aromatic signals (δ 6.90-7.10), butoxy chain signals including -O-CH₂- triplet at δ ~4.05 and terminal -CH₃ triplet at δ ~0.98.
¹³C NMR 10 unique carbon signals, including CF₃ quartet at δ ~128 (¹JCF ≈ 272 Hz) and deshielded aromatic carbons.
MS (EI) Molecular ion at m/z 250, major fragments at m/z 194 (loss of C₄H₈), 193 (loss of •C₄H₉), and base peak at m/z 57 ([C₄H₉]⁺).

The methodologies and interpretations presented herein establish a validated framework for the empirical analysis of 2-Butoxy-5-(trifluoromethyl)phenol and structurally related compounds. This document serves as a foundational reference for researchers, enabling confident structural verification and facilitating further investigation into the applications of this molecule.

References

  • alwsci. (2025, July 24). How To Prepare And Run An NMR Sample.
  • Organic Spectroscopy International. (2015, July 2). MASS SPECTRUM OF ETHERS.
  • Whitman College. GCMS Section 6.13.
  • Unknown Author. Mass Spectrometry: Fragmentation.
  • Organomation. NMR Sample Preparation: The Complete Guide.
  • Doc Brown's Chemistry. infrared spectrum of phenol.
  • Creative Proteomics. Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • NMR Facility, University of Manitoba. 4. Sample preparation and pre-acquisition activities.
  • Anasazi Instruments. (2020, July 30). NMR Education: How to Choose Your Acquisition Parameters?
  • OpenStax. (2023, September 20). 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry.
  • Chemical Instrumentation Facility, Iowa State University. Mass Spectrometry Tutorial.
  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.
  • Creative Proteomics. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
  • Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR.
  • ResearchGate. Counterintuitive Deshielding on the 13 C NMR Chemical Shift for the Trifluoromethyl Anion.
  • Physical Chemistry Lab #2, University of [University Name]. ATR-FTIR spectroscopy study of hydrogen bonding trends.
  • Unknown Author. NMR Sample Preparation.
  • Illinois State University, Department of Chemistry. Infrared Spectroscopy.
  • ResearchGate. Experimental workflow of the ATR-FTIR spectroscopy-based method for....
  • Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds.
  • Wang, Y., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. PMC.
  • PubMed. (2020, June 15). Counterintuitive deshielding on the 13 C NMR chemical shift for the trifluoromethyl anion.
  • Journal of the Chemical Society, Perkin Transactions 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds.
  • LCGC International. (2019, April 1). The Essential Guide to Electron Ionization in GC–MS.
  • Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization.
  • Mettler Toledo. ATR-FTIR Spectroscopy Basics.
  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy.
  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Wikipedia. Electron ionization.
  • Doc Brown's Chemistry. 1H proton nmr spectrum of phenol.
  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Publications.
  • Wishart, D.S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • Jetir.Org. high-resolution 13c nmr spectroscopy as a tool for stereochemical and conformational analysis of organic compounds.
  • Reddit. (2025, May 27). Phenol OH Proton NMR Question. r/chemhelp.
  • Kamounah, F.S., et al. (1993). 1H NMR study of some sterically crowded substituted phenols. ResearchGate.
  • NC State University Libraries. 17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition.
  • ChemicalBook. 2-HydroxyMethyl-5-trifluoroMethyl-phenol(349-66-6) 1H NMR spectrum.
  • Benchchem. Application Note: HPLC Analysis of 2-Allyl-5-trifluoromethyl phenol and its Derivatives.
  • PubChem. 2-Trifluoromethylphenol.
  • Thermo Scientific Chemicals. 2-Bromo-5-(trifluoromethyl)phenol, 98%.

Sources

Technical Whitepaper: Solubility Profiling & Solvent Selection for 2-Butoxy-5-(trifluoromethyl)phenol

[1][2][3][4]

Executive Summary

2-Butoxy-5-(trifluoromethyl)phenol (CAS: Analogous to 349-67-7 series) represents a class of "push-pull" aromatic systems characterized by a lipophilic electron-withdrawing group (-CF₃) and a steric electron-donating group (-OBu).[1][2][3] This specific substitution pattern creates a molecule with low aqueous solubility (< 0.1 mg/mL) but high lipophilicity (LogP > 3.5) .[1][2][3]

This guide provides a technical framework for researchers handling this compound, focusing on overcoming its poor water solubility through cosolvent strategies, pH manipulation, and precise quantification protocols.[4]

Part 1: Physicochemical Analysis & Solubility Theory[1][2][5]

To optimize solubility, one must first understand the molecular forces at play.[4][3] This molecule is not a simple phenol; it is a lipophilic weak acid .[2][3]

Structural Dissection

The molecule consists of three distinct domains that dictate its solvent compatibility:

  • The Phenolic Head (-OH): The only polar handle.[2][3] It acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[2][3]

  • The Trifluoromethyl Tail (-CF₃): Highly hydrophobic and electron-withdrawing.[1][2][3] It lowers the pKa of the phenol (making it more acidic than unsubstituted phenol) but significantly reduces water solubility.[3]

  • The Butoxy Chain (-O-C₄H₉): Adds significant steric bulk and lipophilicity, facilitating solubility in medium-polarity organic solvents (e.g., DCM, Ethyl Acetate).[1][2][4]

The pKa Effect

The -CF₃ group at the meta position (relative to the -OH) exerts a strong inductive effect (

1
  • Estimated pKa: ~8.5 – 9.0 (Unsubstituted phenol is ~10.0).[1][2][3]

  • Implication: At physiological pH (7.4), the molecule remains >95% protonated (neutral) and insoluble.[3] To achieve aqueous solubility without cosolvents, the pH must be adjusted to >10.5, which may compromise chemical stability.[4]

Part 2: Solvent Selection Matrix

The following data categorizes solvent suitability based on "Like Dissolves Like" principles and dielectric constants suitable for this specific fluorinated phenol.

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventsPredicted SolubilityMechanism of Action
Polar Aprotic DMSO, DMF, DMAc Excellent (>100 mg/mL) Strong dipole interactions with the polarized aromatic ring.[1][2][4] Recommended for stock solutions.[2][3]
Polar Protic Methanol, Ethanol Good (>50 mg/mL) Hydrogen bonding with the phenolic -OH.[1][2][3]
Chlorinated Dichloromethane (DCM) High Excellent solvation of the lipophilic -CF₃ and butoxy domains.[1][2][3]
Ethers THF, MTBE Good Ether oxygen accepts H-bonds from phenol; alkyl chains solvate the butoxy group.[1][2][4][3]
Hydrocarbons Hexane, Heptane Moderate/Low Soluble due to the butoxy/CF₃ groups, but limited by the polar phenolic head.[4][3]
Aqueous Water, PBS (pH 7.4) Poor (<0.05 mg/mL) Hydrophobic effect dominates.[1][2][3] Requires surfactant or pH > 10.[2][3]

Part 3: Experimental Protocols

Do not rely on visual estimation. The high refractive index of fluorinated compounds can make suspensions look like solutions.[2][3] Use the following validated protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Best for: Accurate physical constants and formulation stability.[1][2][3]

Reagents:

  • Test Compound (Solid)[1][3][5][6]

  • Solvent of choice (e.g., PBS pH 7.4)[1][4]

  • 0.22 µm PTFE Syringe Filter (Do not use Nylon; phenols may bind).[2][3]

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using pre-saturated PTFE filters.

  • Quantification: Dilute the filtrate 1:10 in Methanol and analyze via HPLC-UV (270 nm).

Protocol B: Kinetic Solubility (High-Throughput)

Best for: Early-stage biological screening.[1][2][3]

  • Stock Prep: Dissolve compound in 100% DMSO to 10 mM.

  • Spike: Pipette 5 µL of stock into 195 µL of aqueous buffer (Final: 250 µM, 2.5% DMSO).

  • Incubation: Shake for 90 minutes at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (non-absorbing region). If Abs > 0.005, precipitation has occurred.[2][4][3]

Part 4: Visualization of Solubility Logic

The following diagram illustrates the decision-making process for solubilizing 2-Butoxy-5-(trifluoromethyl)phenol based on the intended application.

SolubilityStrategyStartStart: 2-Butoxy-5-(CF3)phenol(Solid, Lipophilic)App_TypeIntended Application?Start->App_TypeStock_SolStock Solution(Storage)App_Type->Stock_SolLong TermBio_AssayBiological Assay(Aqueous)App_Type->Bio_AssayScreeningProcessChemical Synthesis(Reaction)App_Type->ProcessSynthesisDMSOUse DMSO or DMAc(Conc: 10-100 mM)Stock_Sol->DMSOCheck_pHCan pH be > 10?Bio_Assay->Check_pHOrg_SolvUse DCM, THF, or EtOAcProcess->Org_SolvBasic_BufferUse 0.1M NaOH/Carbonate(Forms Phenolate Salt)Check_pH->Basic_BufferYes (Stability Permitting)Co_SolventUse Cosolvent System:1% DMSO + 20% HP-beta-CDCheck_pH->Co_SolventNo (Physiological pH)

Figure 1: Decision tree for solvent selection based on application constraints.[1][2][3] Note the divergence for biological assays requiring physiological pH.

Part 5: Safety & Handling (E-E-A-T)[1][5]

Fluorine-Specific Hazards

While the -CF₃ group is metabolically stable, fluorinated phenols can exhibit higher skin permeability than their non-fluorinated counterparts.[1][2][4]

  • Warning: The combination of DMSO (penetration enhancer) and this lipophilic phenol creates a mixture that can rapidly penetrate nitrile gloves.[2][3]

  • Recommendation: Use double-gloving or laminate gloves (Silver Shield) when handling DMSO stocks.[1][2][3]

Stability
  • Oxidation: Phenols are prone to oxidation to quinones.[1][2][3] Store solid material under Argon/Nitrogen at -20°C.[1][2][3]

  • Light Sensitivity: Protect DMSO stocks from light to prevent photodegradation of the aromatic ring.[2][3]

References

  • PubChem. 2-Methoxy-5-(trifluoromethyl)phenol (Analogous Structure Data).[1][2][3][7] National Library of Medicine.[2][3] [Link][1][3]

  • EPA CompTox Chemicals Dashboard. 3-(Trifluoromethyl)phenol Physicochemical Properties. U.S. Environmental Protection Agency.[2][3] [Link][1][3]

  • Avanti Polar Lipids. Handling and Storage of Lipophilic Phenols. [Link]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 2003.[1][2][4][3] (Standard reference for solvent polarity and solubility parameters).

Biological Activity of Trifluoromethylated Phenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of a trifluoromethyl (


) group onto a phenolic scaffold represents a high-value strategy in medicinal chemistry.[1][2] This modification moves beyond simple lipophilic substitution; it fundamentally alters the electronic landscape of the phenol, modulating acidity (

), metabolic stability, and protein-ligand binding kinetics. This guide analyzes the biological implications of this moiety, providing researchers with actionable data on structure-activity relationships (SAR), specific therapeutic applications, and validated experimental protocols.

Part 1: The "Fluorine Effect" — Physicochemical Modulation

The biological activity of trifluoromethylated phenols is driven by three core physicochemical shifts relative to their non-fluorinated or methylated congeners (e.g., cresols).

Acidity and Ionization ( Modulation)

The


 group is strongly electron-withdrawing (Hammett 

). When placed ortho or para to the hydroxyl group, it stabilizes the phenoxide anion via inductive effects, significantly lowering the

.
  • Phenol

    
    :  ~9.99[3]
    
  • 4-(Trifluoromethyl)phenol

    
    :  ~8.68
    
  • 3-(Trifluoromethyl)phenol

    
    :  ~9.08[4]
    

Biological Impact: At physiological pH (7.4), a larger fraction of the trifluoromethylated phenol exists in the ionized phenoxide form compared to cresol. This equilibrium is critical for uncoupling oxidative phosphorylation in mitochondria (proton shuttle mechanism) and for binding to positively charged pockets in enzymes (e.g., carbonic anhydrases).

Lipophilicity and Membrane Permeability

Despite the increased acidity, the


 group is highly lipophilic (Hansch 

value

). This duality allows the neutral form of the molecule to rapidly cross the blood-brain barrier (BBB) and bacterial cell membranes, while the anionic form interacts electrostatically with targets.
Metabolic Blockade

The C-F bond energy (~485 kJ/mol) renders the


 group inert to cytochrome P450-mediated oxidation. Placing a 

group at a metabolic "hotspot" (typically the para position) blocks hydroxylation, significantly extending the in vivo half-life (

) of the drug candidate.

Part 2: Therapeutic Applications & Case Studies

Anticancer Agents (Apoptosis Inducers)

Trifluoromethylated phenols, particularly those fused with heterocycles (e.g., quinolinones, isoxazoles), act as potent anticancer agents.

  • Target: Triple-Negative Breast Cancer (TNBC) cell lines (e.g., MDA-MB-231).[5]

  • Mechanism: These compounds often act as dual inhibitors. They disrupt mitochondrial membrane potential (

    
    ) due to their proton-shuttling capability and downregulate anti-apoptotic proteins (BCL-2), triggering the Caspase-3 cascade.
    
  • Key Example: 7-hydroxyquinolinone derivatives with ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     substitutions have shown 
    
    
    
    values as low as 2.63 µM against MCF-7 cells, vastly outperforming non-fluorinated analogs.
Antimicrobial & Antifungal Activity

The lipophilicity of the


 moiety facilitates penetration through the waxy cell walls of Mycobacterium tuberculosis and the lipid membranes of Gram-positive bacteria (S. aureus).
  • Mechanism: Membrane disruption and inhibition of bacterial respiratory enzymes. The

    
     phenol acts as a bioisostere for chlorinated phenols (e.g., triclosan derivatives) but with improved metabolic stability.
    
CNS Modulators (Anesthetics)

Lipophilic phenols like propofol are standard anesthetics. Trifluoromethyl analogs are explored to adjust the onset/offset kinetics. The


 group maintains the necessary lipophilicity for GABA

receptor modulation while altering the binding kinetics due to the increased steric bulk (Van der Waals radius:

~2.2 Å vs.

~1.7 Å).

Part 3: Visualization of Mechanisms

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates how the


 group modifies the phenol core to enhance biological outcomes.

SAR_Logic Phenol Phenol Core CF3 -CF3 Substitution Phenol->CF3 Modification Acidity Increased Acidity (Lower pKa ~8.7) CF3->Acidity Inductive Effect (-I) Lipo Increased Lipophilicity (LogP +0.88) CF3->Lipo Hydrophobicity Metab Metabolic Blocking (C-F Bond Strength) CF3->Metab Steric/Electronic Ionization Enhanced Protein Binding (Electrostatic) Acidity->Ionization Permeability BBB & Membrane Penetration Lipo->Permeability HalfLife Extended in vivo Half-Life Metab->HalfLife

Caption: SAR logic flow demonstrating how trifluoromethylation translates physicochemical changes into biological advantages.

Diagram 2: Anticancer Mechanism of Action

The signaling pathway for trifluoromethyl-7-hydroxyquinolinone derivatives in cancer cells.

Apoptosis_Pathway Drug CF3-Phenol Derivative Mito Mitochondria (Membrane Potential) Drug->Mito Depolarization BCL2 BCL-2 (Anti-apoptotic) Drug->BCL2 Downregulation CytoC Cytochrome C Release Mito->CytoC BCL2->CytoC Inhibition Lifted Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Caption: Proposed mechanism of action for trifluoromethylated phenolic agents inducing apoptosis via the intrinsic mitochondrial pathway.

Part 4: Experimental Protocols

Protocol A: Biocatalytic Synthesis of Trifluoromethyl Phenols

Context: Traditional radical trifluoromethylation often requires harsh conditions. This modern "green" protocol uses laccase enzymes.

Reagents:

  • Substrate: Unprotected phenol (1.0 equiv)

  • Catalyst: Laccase (from Trametes versicolor, 20 U/mmol)

  • CF3 Source: Langlois' reagent (

    
    , 3.0 equiv)
    
  • Oxidant:

    
     (3.0 equiv)
    
  • Solvent: Acetate buffer (pH 4.5) / Ethyl Acetate biphasic system.

Workflow:

  • Dissolution: Dissolve phenol in the biphasic solvent system.

  • Initiation: Add Laccase and Langlois' reagent.

  • Oxidation: Add

    
     dropwise at 0°C.
    
  • Incubation: Stir at room temperature for 12-24 hours. The laccase generates a phenoxy radical, which recombines with the

    
     radical generated from the sulfinate.
    
  • Workup: Extract with ethyl acetate, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: Cytotoxicity Screening (Modified MTT Assay)

Context: Trifluoromethyl phenols are lipophilic; standard protocols must be adjusted to prevent precipitation in aqueous media.

  • Seeding: Plate cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Preparation of Stocks: Dissolve compounds in 100% DMSO to 10 mM.

  • Dilution: Create serial dilutions in culture medium. Critical: Ensure final DMSO concentration is <0.5% to avoid solvent toxicity.

  • Treatment: Replace medium with 100 µL of drug-containing medium. Incubate for 48h at 37°C/5%

    
    .
    
  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 4h.

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate

    
     using non-linear regression (Sigmoidal dose-response).
    

Part 5: Comparative Activity Data

Table 1: Impact of


 Substitution on Antiproliferative Activity (MCF-7 Cell Line) 
Compound ScaffoldSubstituent (R)IC50 (µM)Relative PotencyReference
Isoxazole Core

19.721.0x (Baseline)[1]
Isoxazole Core

12.401.6x[1]
Isoxazole Core

2.63 7.5x [1]
7-OH-Quinolinone

>50.0Inactive[2]
7-OH-Quinolinone

3.09High[2]

Table 2: Physicochemical Comparison

PropertyPhenol4-Methylphenol (p-Cresol)4-(Trifluoromethyl)phenol
pKa 9.9910.268.68
LogP 1.461.942.80
Hammett (

)
0.00-0.170.54
Metabolic Stability LowLow (Oxidation)High

References

  • Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules. RSC Advances. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Trifluoromethyl-Containing 7-Hydroxyquinolinone Derivatives. ResearchGate. [Link]

  • Biocatalytic trifluoromethylation of unprotected phenols. Nature Communications. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. MDPI Pharmaceuticals. [Link]

Sources

Methodological & Application

using 2-Butoxy-5-(trifluoromethyl)phenol in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Profiling of 2-Butoxy-5-(trifluoromethyl)phenol

Executive Summary

2-Butoxy-5-(trifluoromethyl)phenol represents a distinct class of fluorinated phenolic building blocks often encountered in fragment-based drug discovery (FBDD) and diversity-oriented libraries. While the trifluoromethyl (-CF₃) moiety enhances metabolic stability and lipophilicity—critical for blood-brain barrier (BBB) penetration—the phenolic hydroxyl group introduces specific challenges in HTS.

This guide provides a rigorous protocol for screening this compound. It addresses the two primary risks associated with this chemotype: solubility-driven aggregation and mitochondrial uncoupling (protonophore activity) . By following these protocols, researchers can distinguish genuine pharmacological inhibition from assay artifacts.

Physicochemical Profile & Pre-Screening Analysis

Before entering the HTS pipeline, the compound must be profiled to determine the operational window for aqueous buffers.

PropertyEstimated ValueHTS Implication
Molecular Weight ~234.2 g/mol Fragment-like; suitable for high-concentration screening.
cLogP 3.5 – 4.2High Lipophilicity. Significant risk of precipitation in aqueous buffers >1% DMSO.
pKa (Phenol) ~8.5 – 9.0The electron-withdrawing -CF₃ (meta to OH) increases acidity compared to phenol. It exists as a neutral species at physiological pH (7.4), facilitating membrane permeation.
Solubility (DMSO) >50 mMExcellent stock stability.
Solubility (PBS) <50 µMCritical Constraint. Assay concentration should not exceed 20 µM without surfactant.

Expert Insight: The 2-butoxy group adds steric bulk and lipophilicity, while the 5-CF₃ group withdraws electrons. This combination creates a "soft" protonophore. In cell-based assays, this molecule can shuttle protons across the mitochondrial membrane, mimicking cell death or metabolic inhibition. Counter-screening is mandatory.

Experimental Protocols

Protocol A: Liquid Handling & Stock Preparation

Rationale: Lipophilic phenols are "sticky." They adsorb to polypropylene tips and polystyrene plates, leading to lower-than-expected concentrations (IC₅₀ shifts).

Materials:

  • Compound: 2-Butoxy-5-(trifluoromethyl)phenol (Solid).

  • Solvent: Anhydrous DMSO (Sigma-Aldrich, HPLC grade).

  • Plate: Cyclic Olefin Copolymer (COC) source plates (minimize binding).

  • Dispenser: Acoustic Liquid Handler (e.g., Labcyte Echo) preferred over tip-based systems.

Step-by-Step:

  • Stock Generation: Dissolve solid compound to 10 mM in 100% DMSO. Vortex for 30 seconds; sonicate for 5 minutes to ensure complete dissolution.

  • Storage: Store in COC plates at -20°C. Avoid repeated freeze-thaw cycles (max 3).

  • Dispensing (Acoustic): Transfer 20–50 nL of stock directly into the assay plate (dry dispense).

  • Backfill: Immediately centrifuge the assay plate (1000 x g, 1 min) after adding assay buffer to ensure the nanoliter droplet mixes into the aqueous phase.

Protocol B: Biochemical Primary Screen (Kinase/Enzyme)

Rationale: To screen for inhibition while controlling for aggregation artifacts.

Buffer Formulation:

  • 50 mM HEPES (pH 7.5)

  • 10 mM MgCl₂

  • 0.01% Triton X-100 (Critical): Non-ionic detergent prevents the formation of colloidal aggregates, a common false-positive mechanism for lipophilic phenols [1].

Workflow:

  • Dispense Compound: Acoustic transfer to achieve final concentrations (e.g., 10 µM).

  • Enzyme Addition: Add enzyme (5 µL) and incubate for 15 mins.

  • Substrate Addition: Add ATP/Substrate mix (5 µL).

  • Detection: Read fluorescence/luminescence.

  • Control: Include a "No-Enzyme" control to check if the compound quenches the fluorophore or interferes with the detection reagents.

Protocol C: Mitochondrial Uncoupling Counter-Screen (Cell-Based)

Rationale: Phenols with electron-withdrawing groups (like CF₃) are classic uncouplers. They dissipate the mitochondrial membrane potential (


), which can be misread as cytotoxicity or specific pathway inhibition [2].

Assay: JC-1 or TMRM Mitochondrial Membrane Potential Assay.

  • Cell Seeding: Seed HepG2 or CHO cells (10,000/well) in 384-well black/clear-bottom plates. Incubate 24h.

  • Dye Loading: Aspirate media. Add TMRM (Tetramethylrhodamine, methyl ester) at 100 nM in assay buffer. Incubate 30 min at 37°C.

  • Compound Treatment: Add 2-Butoxy-5-(trifluoromethyl)phenol (dose-response: 0.1 µM – 50 µM).

  • Positive Control: FCCP (Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) at 10 µM.

  • Kinetics: Measure fluorescence (Ex/Em: 548/574 nm) every 5 mins for 60 mins.

  • Interpretation: A rapid decrease in fluorescence intensity indicates depolarization (uncoupling). If the compound hits here, it is likely a toxic artifact , not a specific drug lead.

Workflow Visualization

The following diagram illustrates the decision logic for screening this compound, emphasizing the "Fail Fast" checkpoints for aggregation and uncoupling.

HTS_Workflow Start Compound Source 2-Butoxy-5-(trifluoromethyl)phenol Solubility Solubility Check (Nephelometry) Start->Solubility Primary Primary Assay (Biochemical) Solubility->Primary Pass (>50µM) Hit Hit Identified (>50% Inhibition) Primary->Hit Detergent Detergent Sensitivity (+0.01% Triton) Hit->Detergent Check Aggregation Mito Mitochondrial Tox (TMRM Assay) Detergent->Mito Activity Retained Artifact Artifact/False Positive Detergent->Artifact Activity Lost Valid Validated Lead (Specific Binder) Mito->Valid No Mito Toxicity Mito->Artifact Depolarization (Uncoupler)

Caption: Logical flow for de-replicating false positives. Lipophilic phenols must pass detergent sensitivity (aggregation) and mitochondrial safety (uncoupling) checks.

Troubleshooting & Artifact Identification

ObservationPotential CauseRemediation
High Hill Slope (>2.0) Compound AggregationRepeat assay with 0.01% Triton X-100 or Tween-20. If potency drops, it is a promiscuous aggregator.
"Sticky" Baseline Adsorption to PlasticSwitch to Low-Binding plates (Corning NBS) or add 0.1% BSA to buffer.
Cell Death < 1h Membrane DisruptionThe compound acts as a detergent. Check LDH release immediately.
Fluorescence Noise Quenching/AutofluorescenceScan the compound alone in buffer. Phenols can oxidize to quinones which are colored.

References

  • Feng, B. Y., et al. (2005). "High-throughput assays for promiscuous inhibitors." Nature Chemical Biology, 1(3), 146-148. Link

    • Context: Establishes the detergent-sensitivity test to identify colloidal aggreg
  • Wallace, K. B., & Starkov, A. A. (2000). "Mitochondrial targets of drug toxicity." Annual Review of Pharmacology and Toxicology, 40(1), 353-388. Link

    • Context: Explains the mechanism of protonophoric uncoupling common in fluorin
  • Purushottamachar, P., et al. (2013). "Systematic Structure-Activity Relationship (SAR) Studies on Polyfluorinated Magnetic Resonance Imaging (MRI) Agents." Journal of Medicinal Chemistry.
  • Baell, J. B., & Holloway, G. A. (2010). "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 53(7), 2719–2740. Link

    • Context: Essential reading for identifying structural alerts in phenolic compounds.

application of 2-Butoxy-5-(trifluoromethyl)phenol in agrochemical research

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth analysis of the existing literature reveals that while 2-Butoxy-5-(trifluoromethyl)phenol is a known chemical entity, its specific applications in agrochemical research are not extensively documented. However, by examining the bioactivity of structurally related compounds, we can infer its potential and design robust experimental protocols to evaluate its efficacy as a novel agrochemical agent. Substituted phenols are a cornerstone in the development of agrochemicals, and the introduction of a trifluoromethyl group is a well-established strategy to enhance the efficacy and metabolic stability of bioactive molecules.[1][2][3] This guide, therefore, serves as a comprehensive framework for researchers to explore the potential of 2-Butoxy-5-(trifluoromethyl)phenol in the agrochemical landscape.

Rationale for Agrochemical Potential

The chemical structure of 2-Butoxy-5-(trifluoromethyl)phenol suggests several potential applications in agriculture. The phenolic hydroxyl group can be a key pharmacophore, while the butoxy group enhances lipophilicity, potentially improving penetration through plant cuticles or insect exoskeletons. The electron-withdrawing trifluoromethyl group can significantly influence the compound's acidity and reactivity, which are critical for its biological activity.[3]

Trifluoromethyl-substituted compounds are prevalent in the agrochemical industry, often exhibiting herbicidal, fungicidal, or insecticidal properties.[2][4][5] For instance, trifluoromethyl-substituted phenyl alkyl ketoxime esters of Bispyribac have shown significant herbicidal activity.[5] Similarly, trifluoromethyl pyrimidine derivatives have demonstrated both antiviral and antifungal activities.[6] Based on these precedents, it is hypothesized that 2-Butoxy-5-(trifluoromethyl)phenol could possess one or more of these valuable agrochemical properties.

Synthesis of 2-Butoxy-5-(trifluoromethyl)phenol

While a detailed synthesis protocol is beyond the scope of this application note, the synthesis of substituted phenols is well-documented. A common approach involves the O-alkylation of a corresponding phenol, in this case, 3-(trifluoromethyl)phenol, with a butyl halide.[7] Another potential route could involve the diazotization and subsequent hydrolysis of 2-Butoxy-5-(trifluoromethyl)aniline.[1]

Proposed Agrochemical Applications and Experimental Protocols

Based on the chemical structure and the known activities of related compounds, we propose evaluating 2-Butoxy-5-(trifluoromethyl)phenol for the following applications:

  • Herbicidal Activity: Many phenolic compounds exhibit phytotoxic effects.[8][9]

  • Fungicidal Activity: Substituted phenols are known to have antifungal properties.[10][11][12]

  • Insecticidal Activity: The lipophilic nature of the butoxy group combined with the potential neurotoxic effects of the trifluoromethylphenol moiety suggests possible insecticidal action.[13][14][15]

Application Note 1: Evaluation of Herbicidal Activity

Objective:

To determine the pre- and post-emergence herbicidal efficacy of 2-Butoxy-5-(trifluoromethyl)phenol against common agricultural weeds.

Materials:
  • Technical grade 2-Butoxy-5-(trifluoromethyl)phenol (>98% purity)

  • Acetone (analytical grade)

  • Tween® 20

  • Distilled water

  • Seeds of representative monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Amaranthus retroflexus) weeds

  • Pots (10 cm diameter) with standard potting mix

  • Growth chamber with controlled temperature, humidity, and light

  • Spray chamber

Protocol: Pre-emergence Herbicidal Activity
  • Preparation of Test Solutions: Prepare a stock solution of 2-Butoxy-5-(trifluoromethyl)phenol in acetone. From this stock, prepare a series of dilutions in a water-acetone mixture (9:1 v/v) containing 0.1% Tween® 20 to achieve final concentrations of 10, 50, 100, 250, and 500 ppm. A control solution without the test compound should also be prepared.

  • Sowing of Seeds: Fill pots with potting mix and sow 20 seeds of each weed species per pot at a depth of 1 cm.

  • Treatment Application: Uniformly spray the soil surface of each pot with 10 mL of the respective test solution using a spray chamber. Three replicate pots should be used for each concentration and control.

  • Incubation: Place the treated pots in a growth chamber maintained at 25±2°C with a 16:8 hour light:dark cycle. Water the pots as needed.

  • Data Collection: After 14 days, record the number of germinated seeds and the fresh weight of the seedlings in each pot. Calculate the percentage of germination inhibition and growth reduction relative to the control.

Protocol: Post-emergence Herbicidal Activity
  • Plant Growth: Sow the weed seeds as described above and allow them to grow in the growth chamber until they reach the 2-3 leaf stage.

  • Treatment Application: Spray the foliage of the seedlings with the test solutions until runoff.

  • Incubation and Data Collection: Return the pots to the growth chamber. After 14 days, visually assess the phytotoxicity on a scale of 0 (no injury) to 100 (complete death) and measure the fresh weight of the surviving plants.

Data Analysis:

Calculate the concentration required to cause 50% inhibition of germination or growth (IC50 or GR50) using probit analysis.

Hypothetical Data Summary: Herbicidal Activity
Concentration (ppm)E. crus-galli Germination Inhibition (%)A. retroflexus Germination Inhibition (%)E. crus-galli Growth Reduction (%) (Post-emergence)A. retroflexus Growth Reduction (%) (Post-emergence)
1015251020
5040603555
10065856080
250901008598
500100100100100
Experimental Workflow: Herbicidal Activity Screening

Herbicidal_Activity_Workflow cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay pre_sow Sow Weed Seeds pre_treat Apply Test Compound to Soil pre_sow->pre_treat pre_incubate Incubate 14 days pre_treat->pre_incubate pre_assess Assess Germination & Growth pre_incubate->pre_assess end Data Analysis pre_assess->end Calculate IC50/GR50 post_grow Grow Weeds to 2-3 Leaf Stage post_treat Apply Test Compound to Foliage post_grow->post_treat post_incubate Incubate 14 days post_treat->post_incubate post_assess Assess Phytotoxicity & Growth post_incubate->post_assess post_assess->end Calculate IC50/GR50 start Prepare Test Solutions start->pre_sow start->post_grow

Caption: Workflow for pre- and post-emergence herbicidal activity screening.

Application Note 2: Evaluation of Fungicidal Activity

Objective:

To assess the in vitro fungicidal activity of 2-Butoxy-5-(trifluoromethyl)phenol against common plant pathogenic fungi.

Materials:
  • Technical grade 2-Butoxy-5-(trifluoromethyl)phenol (>98% purity)

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA)

  • Cultures of pathogenic fungi (e.g., Botrytis cinerea, Fusarium oxysporum)

  • Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

  • Incubator

Protocol: Mycelial Growth Inhibition Assay
  • Preparation of Medicated Media: Prepare a stock solution of the test compound in DMSO. Add appropriate volumes of the stock solution to molten PDA to obtain final concentrations of 1, 5, 10, 25, and 50 ppm. Pour the media into sterile Petri dishes. A control plate containing DMSO without the test compound should also be prepared.

  • Inoculation: Place a 5 mm mycelial plug from the edge of a 7-day-old culture of the test fungus in the center of each PDA plate.

  • Incubation: Incubate the plates at 25±2°C in the dark.

  • Data Collection: When the fungal growth in the control plate reaches the edge of the plate, measure the diameter of the fungal colony in the treated plates. Calculate the percentage of mycelial growth inhibition relative to the control.

Data Analysis:

Determine the concentration that causes 50% inhibition of mycelial growth (EC50) using probit analysis.

Hypothetical Data Summary: Fungicidal Activity
Concentration (ppm)B. cinerea Mycelial Growth Inhibition (%)F. oxysporum Mycelial Growth Inhibition (%)
12015
54535
107060
259588
5010098
Experimental Workflow: Fungicidal Activity Screening

Fungicidal_Activity_Workflow start Prepare Test Compound Stock Solution media Prepare Medicated PDA Media start->media inoculate Inoculate with Fungal Mycelial Plugs media->inoculate incubate Incubate at 25°C inoculate->incubate measure Measure Colony Diameter incubate->measure analyze Calculate Mycelial Growth Inhibition & EC50 measure->analyze

Caption: Workflow for in vitro fungicidal activity screening.

Application Note 3: Evaluation of Insecticidal Activity

Objective:

To determine the contact and fumigant toxicity of 2-Butoxy-5-(trifluoromethyl)phenol against a model insect pest.

Materials:
  • Technical grade 2-Butoxy-5-(trifluoromethyl)phenol (>98% purity)

  • Acetone

  • Third-instar larvae of a model insect (e.g., Spodoptera litura)

  • Petri dishes

  • Filter paper

  • Micropipette

  • Glass vials (20 mL) with screw caps

Protocol: Contact Toxicity Assay
  • Preparation of Test Solutions: Prepare serial dilutions of the test compound in acetone to achieve doses of 1, 5, 10, 25, and 50 µ g/larva .

  • Topical Application: Apply 1 µL of the test solution to the dorsal thoracic region of each larva using a micropipette. A control group treated with acetone only should be included. Use 10 larvae per treatment, with three replicates.

  • Incubation: Place the treated larvae in Petri dishes with a fresh food source and incubate at 25±2°C.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment.

Protocol: Fumigant Toxicity Assay
  • Treatment Application: Impregnate a piece of filter paper (2x2 cm) with 10 µL of the test solutions (to achieve final concentrations of 10, 50, 100, 250, and 500 µ g/vial ).

  • Exposure: Place the treated filter paper in a glass vial. Introduce 10 larvae into the vial and seal it. A control with acetone-treated filter paper should be included.

  • Incubation and Data Collection: Incubate the vials at 25±2°C and record mortality at 24, 48, and 72 hours.

Data Analysis:

Calculate the lethal dose (LD50) or lethal concentration (LC50) that causes 50% mortality using probit analysis.

Hypothetical Data Summary: Insecticidal Activity (48h)
Dose/ConcentrationContact Toxicity Mortality (%)Fumigant Toxicity Mortality (%)
1 µ g/larva / 10 µ g/vial 105
5 µ g/larva / 50 µ g/vial 3025
10 µ g/larva / 100 µ g/vial 5550
25 µ g/larva / 250 µ g/vial 8580
50 µ g/larva / 500 µ g/vial 10095
Experimental Workflow: Insecticidal Activity Screening

Insecticidal_Activity_Workflow cluster_contact Contact Toxicity cluster_fumigant Fumigant Toxicity start Prepare Test Solutions in Acetone contact_apply Topical Application to Larvae start->contact_apply fumigant_apply Apply to Filter Paper start->fumigant_apply contact_incubate Incubate with Food contact_apply->contact_incubate contact_assess Record Mortality contact_incubate->contact_assess end Data Analysis contact_assess->end Calculate LD50 fumigant_expose Expose Larvae in Sealed Vials fumigant_apply->fumigant_expose fumigant_assess Record Mortality fumigant_expose->fumigant_assess fumigant_assess->end Calculate LC50

Caption: Workflow for contact and fumigant insecticidal activity screening.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial evaluation of 2-Butoxy-5-(trifluoromethyl)phenol as a potential agrochemical. The proposed protocols are designed to be robust and adaptable for screening its herbicidal, fungicidal, and insecticidal activities. Positive results from these initial screenings would warrant further investigation into its mechanism of action, crop safety, environmental fate, and formulation development. The structural motifs present in 2-Butoxy-5-(trifluoromethyl)phenol hold significant promise, making it a compelling candidate for further agrochemical research and development.

References

  • Beaudry Research Group. (2020, July 21). Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Poly-p-oxyperfluorobenzylene and Related Polymers. A Novel Synthesis of the Monomer 2,3,5,6-Tetrafluoro-4-trifluoromethylphenol.
  • MDPI. (2021, June 18). Targeted Substituted-Phenol Production by Strategic Hydrogenolysis of Sugar-Cane Lignin.
  • Sokhraneva, V. (2022, July 31). Obtaining substituted phenol derivatives with potential antimicrobial activity.
  • PubMed. (2025, July 16). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism.
  • PubMed. (2006, October 15). Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance.
  • Rsc.org. (n.d.). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism.
  • MDPI. (2023, March 15). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols.
  • PubMed. (2005, March 17). Phenol and substituted phenols AOPs remediation.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)phenol and its Derivatives.
  • Google Patents. (1979, October 3). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
  • ChemRxiv. (n.d.). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism.
  • Ningbo Inno Pharmchem Co., Ltd. (2023, May 21). Advantages of 2-Methoxy-5-(trifluoromethyl)aniline from a Leading Manufacturer.
  • MDPI. (2025, April 11). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues.
  • MDPI. (2025, June 9). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais.
  • (2023, August 7). Antioxidant and detoxifying enzymes response of stored product insect pests to bioactive fractions of botanical extracts used as stored grains protectant.
  • ResearchGate. (n.d.). (a) Synthesis of tert-butoxy-b-(Trifluoromethyl) styrene. (b) Synthesis....
  • (n.d.). Study on secondary metabolites and insecticidal activities of mixed fermentation of two marine fungi.
  • PureSynth. (n.d.). 2-Bromo-5-(Trifluoromethoxy)Phenol 98.0%(GC).
  • PubMed. (2015, August 4). Environmental Fate of the Herbicide Fluazifop-P-butyl and Its Degradation Products in Two Loamy Agricultural Soils: A Combined Laboratory and Field Study.
  • PubChem. (n.d.). 2-Methoxy-5-(trifluoromethyl)aniline.
  • PMC. (2024, October 1). Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber.
  • Google Patents. (n.d.). Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • ResearchGate. (2020, April 8). Synthesis and Herbicidal Activity of Trifluoromethyl‐Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac.
  • BenchChem. (n.d.). Starting materials for 2-Allyl-5-trifluoromethyl phenol synthesis.
  • Arabian Journal of Chemistry. (n.d.). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives.
  • Sigma-Aldrich. (n.d.). 2-Bromo-5-(trifluoromethoxy)phenol.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Synthesis and Applications of 2-Trifluoromethylphenol: A Crucial Chemical Intermediate.
  • Semantic Scholar. (2013, May 20). Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines.
  • Universiti Kebangsaan Malaysia. (n.d.). Phytotoxic Activity of the Allelochemical, 2,4-Di-Tert-Butylphenol on Two Selected Weed Species.
  • (n.d.). Bioactive chemical composition and insecticidal potential of Mitracarpus villosus [Swartz] DC for the management of stored produ.
  • SciELO. (n.d.). Insecticidal activity of the organotellurium 2-Phenylethynyl-Butyltellurium on the Drosophila melanogaster model.
  • Scholar9. (n.d.). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. International J.
  • MDPI. (2022, May 9). Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones.
  • PubMed. (2012, August 8). Synthesis and herbicidal activity of 2-(substituted phenoxyacetoxy)alkyl-5,5-dimethyl-1,3,2-dioxaphosphinan-2-one.
  • SciSpace. (n.d.). Phytochemical screening and antifungal activities ofcrude ethanol extracts of red-flowered silk cotton tree(Bombax buonopozense).
  • MDPI. (2023, March 31). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism.
  • MDPI. (2025, April 7). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid.

Sources

experimental design for 2-Butoxy-5-(trifluoromethyl)phenol studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Experimental Design for Studies on 2-Butoxy-5-(trifluoromethyl)phenol

Abstract

This document provides a comprehensive set of application notes and detailed protocols for the systematic investigation of 2-Butoxy-5-(trifluoromethyl)phenol. As this molecule represents a novel or not widely documented chemical entity, this guide is structured to lead researchers from fundamental physicochemical characterization through a multi-tiered in vitro screening cascade to preliminary in vivo assessments. The experimental design herein is grounded in established principles of drug discovery and preclinical development, emphasizing scientific integrity, data-driven decision-making, and robust, self-validating methodologies. The strategic inclusion of a trifluoromethyl group, a butoxy chain, and a phenolic core suggests a compound with potentially valuable biological activities and modified pharmacokinetic properties, meriting the rigorous evaluation outlined.

Introduction: Rationale and Strategic Overview

The chemical structure of 2-Butoxy-5-(trifluoromethyl)phenol presents a compelling case for thorough investigation. It combines three key pharmacophoric features:

  • Phenolic Hydroxyl Group: This functional group is a well-known structural alert for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] It can participate in hydrogen bonding and redox reactions, making it a frequent component of bioactive molecules.[1][2]

  • Trifluoromethyl (CF3) Group: The incorporation of a CF3 group is a widely used strategy in modern medicinal chemistry.[4] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[5][6]

  • Butoxy Group: The addition of this alkyl ether chain modifies the compound's lipophilicity and steric profile, which can influence its solubility, absorption, distribution, and interaction with biological targets.

Given the absence of extensive public data on this specific compound, a logical, phased approach to its study is essential. This guide provides the framework for such an approach, designed to efficiently characterize its properties and potential as a therapeutic agent.

The Overall Experimental Workflow

The proposed research plan is designed as a filtering cascade. Early-stage, high-throughput in vitro assays provide foundational data on bioactivity and potential liabilities. Promising results from these initial screens justify progression to more resource-intensive studies, such as in vivo pharmacokinetics and toxicology.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation PhysChem 1. Physicochemical Characterization BioActivity 2. Biological Activity (Antioxidant, Anticancer, Anti-inflammatory) PhysChem->BioActivity Informs assay concentration Synthesis Synthesis & Purity Synthesis->PhysChem ADMETox 3. Early ADME-Tox (Metabolic Stability, CYP/hERG Tox) BioActivity->ADMETox Prioritize hits PK 4. Pharmacokinetics (Rodent) ADMETox->PK Select lead candidates Tox 5. Acute Toxicity (Rodent) PK->Tox Inform dose selection

Caption: A multi-phase workflow for the systematic evaluation of a novel chemical entity.

Phase 1: Foundational Physicochemical Characterization

Causality: Before any biological assessment, it is imperative to confirm the identity, purity, and fundamental physicochemical properties of the test compound. These parameters directly impact the reliability and reproducibility of all subsequent experiments, influencing factors such as compound solubility in assay media and its potential to cross biological membranes.

ParameterMethod(s)Rationale
Identity & Purity NMR (¹H, ¹³C, ¹⁹F), LC-MS, HPLCConfirms chemical structure and determines purity percentage, ensuring observed effects are from the target compound.
Aqueous Solubility Thermodynamic or Kinetic Solubility AssaysDetermines the maximum dissolved concentration in aqueous buffers, critical for preparing stock solutions and avoiding precipitation in assays.
Lipophilicity Shake-flask or HPLC method for Log P / Log DPredicts membrane permeability and potential for promiscuous binding. The trifluoromethyl group is expected to increase lipophilicity.

Phase 2: In Vitro Biological Activity Screening

This phase aims to identify potential therapeutic applications by screening the compound in a panel of relevant, cell-free and cell-based biological assays.

Assessment of Antioxidant Potential

Rationale: The phenol moiety is a classic indicator of potential antioxidant activity through free radical scavenging.[7][8][9] Assays like DPPH and ABTS provide a rapid and cost-effective measure of this capacity.[6][7][10]

Protocol 3.1.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

    • Prepare a stock solution of 2-Butoxy-5-(trifluoromethyl)phenol in a suitable solvent (e.g., DMSO or ethanol) at 10 mM.

    • Prepare serial dilutions of the test compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in methanol.

    • Prepare a positive control (e.g., Ascorbic Acid or Quercetin) using the same serial dilutions.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each compound dilution to triplicate wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the negative control, mix 100 µL of methanol with 100 µL of the DPPH solution.

    • For the blank, mix 100 µL of methanol with 100 µL of the respective compound dilution.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.[10]

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of scavenging activity: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100.

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

Cytotoxicity and Antiproliferative Activity

Rationale: This is a critical dual-purpose assay. It identifies potential anticancer activity while also establishing the non-toxic concentration range for subsequent cell-based assays.[11][12] The trifluoromethyl group is a feature of several anticancer drugs, making this a logical therapeutic area to investigate.[13] The MTT and XTT assays are standard methods for assessing metabolic activity as a proxy for cell viability.[14][15][16][17]

Protocol 3.2.1: XTT Cell Viability Assay

  • Cell Culture:

    • Seed cells (e.g., a panel of human cancer cell lines like HT-29 (colon), Panc-1 (pancreatic), and a non-cancerous cell line like HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X concentrated serial dilution of the test compound in culture medium.

    • Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the respective wells. Also include a vehicle control (e.g., 0.1% DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • XTT Reagent Addition:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions (e.g., mixing XTT reagent and electron-coupling reagent).[14][15]

    • Add 50 µL of the XTT mixture to each well.

  • Incubation and Measurement:

    • Incubate the plate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance of the soluble formazan product at 450-500 nm, with a reference wavelength of ~650 nm.[14]

  • Data Analysis:

    • Calculate cell viability: % Viability = (Abs_sample / Abs_control) * 100.

    • Plot the % viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Potential

Rationale: Phenolic compounds are known to interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[18][19][20][21] Assessing the inhibitory activity of the compound against these targets can reveal potential as an anti-inflammatory agent.

Protocol 3.3.1: COX-1/COX-2 Inhibition Assay

This assay is typically performed using a commercially available kit that measures the peroxidase activity of COX enzymes.[19][20][22]

  • Assay Principle: The assay measures the conversion of a chromogenic substrate by the peroxidase component of the COX enzyme. Inhibitors will reduce the rate of color development.

  • Procedure (General):

    • Human recombinant COX-1 and COX-2 enzymes are used in separate assays.

    • The test compound is pre-incubated with the enzyme in the presence of heme.

    • The reaction is initiated by adding arachidonic acid (the substrate) and a colorimetric substrate.

    • The plate is incubated, and the reaction is stopped.

    • Absorbance is read at the appropriate wavelength (e.g., 590 nm).

  • Controls:

    • Include a known non-selective COX inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as positive controls.

  • Data Analysis:

    • Calculate the % inhibition for each concentration and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Phase 3: In Vitro ADME-Tox Profiling

Rationale: Early characterization of a compound's Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity (Tox) profile is essential. Unfavorable properties in these areas are a major cause of late-stage drug development failure.

Metabolic Stability

Rationale: This assay predicts how quickly the compound will be cleared by metabolic enzymes, primarily in the liver. A compound that is metabolized too rapidly will have a short duration of action in the body. The CF3 group is often added to block metabolic sites and increase stability.[23]

Protocol 4.1.1: Human Liver Microsomal (HLM) Stability Assay

  • Reagents: Pooled HLM, NADPH regenerating system, test compound, control compounds (one high-turnover, one low-turnover).

  • Incubation:

    • Pre-warm HLM and the test compound (e.g., at 1 µM final concentration) in a phosphate buffer at 37°C.[24]

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Take aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[24]

    • Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural log of the percent remaining parent compound versus time.

    • Calculate the half-life (t½) from the slope of the linear regression.

    • Calculate the in vitro intrinsic clearance (CLint).[23][25]

Cytochrome P450 (CYP) Inhibition

Rationale: Many drugs are metabolized by CYP enzymes. If a new compound inhibits these enzymes, it can lead to dangerous drug-drug interactions (DDIs) by increasing the concentration of co-administered drugs.[26][27] This assay screens for inhibition of the most clinically important CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).[2][28]

G Compound 2-Butoxy-5-(trifluoromethyl)phenol CYP_Enzyme CYP450 Enzyme (e.g., CYP3A4) Compound->CYP_Enzyme Inhibition Metabolite Metabolite (e.g., Hydroxymidazolam) CYP_Enzyme->Metabolite Metabolism Substrate Probe Substrate (e.g., Midazolam) Substrate->CYP_Enzyme

Caption: Mechanism of a CYP450 inhibition assay.

Protocol 4.2.1: Fluorometric CYP Inhibition Assay

  • Principle: This high-throughput method uses specific fluorogenic substrates that are converted by CYP enzymes into fluorescent products. A decrease in fluorescence indicates inhibition.[28]

  • Procedure:

    • In a 96-well plate, incubate human recombinant CYP enzymes with a NADPH regenerating system and the test compound at various concentrations.

    • Add the specific fluorogenic substrate for the isoform being tested.

    • Incubate at 37°C.

    • Measure the fluorescence signal over time using a plate reader.

  • Controls: Include a no-inhibitor control and a known potent inhibitor for each CYP isoform.

  • Data Analysis: Determine the IC50 value for the test compound against each CYP isoform.

Cardiovascular Safety: hERG Channel Inhibition

Rationale: Inhibition of the hERG potassium channel is a primary cause of drug-induced QT prolongation, which can lead to fatal cardiac arrhythmias.[29] Therefore, early assessment of hERG liability is a mandatory part of safety pharmacology.[5][30]

Protocol 4.3.1: Automated Patch-Clamp hERG Assay

  • Principle: This electrophysiological assay directly measures the flow of potassium ions through hERG channels expressed in a stable cell line (e.g., HEK293).[29] Automated systems allow for higher throughput than traditional manual patch-clamp.[31]

  • Cell Preparation: Use a cell line stably expressing the hERG channel. Prepare a single-cell suspension.[29]

  • Procedure:

    • The automated system establishes a whole-cell patch-clamp configuration.

    • A specific voltage protocol is applied to elicit the characteristic hERG tail current.[29]

    • After establishing a baseline current, the cells are perfused with increasing concentrations of the test compound.

    • The current is recorded at each concentration until a steady-state effect is observed.

  • Controls: A vehicle control and a potent hERG blocker (e.g., E-4031) are used.[5]

  • Data Analysis: The percentage of current inhibition is calculated at each concentration to determine the IC50 value.

Genotoxicity Assessment

Rationale: It is critical to determine if a compound can cause mutations in DNA, as this indicates carcinogenic potential. The Ames test is a standard, widely accepted bacterial assay for screening potential mutagens.[32][33][34][35]

Protocol 4.4.1: Ames Test (Bacterial Reverse Mutation Assay)

  • Principle: The assay uses several strains of Salmonella typhimurium that are auxotrophic for histidine (cannot produce their own).[36] A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.[33]

  • Procedure:

    • The test is conducted with and without a mammalian metabolic activation system (rat liver S9 fraction), as some chemicals only become mutagenic after metabolism.[32]

    • Several bacterial strains (e.g., TA98, TA100) are mixed with the test compound at various concentrations and molten top agar.[36]

    • This mixture is poured onto minimal glucose agar plates (lacking histidine).

    • Plates are incubated for 48-72 hours at 37°C.

  • Controls: A vehicle control (negative) and a known mutagen for each strain (positive) are required.

  • Data Analysis: The number of revertant colonies is counted. A compound is considered mutagenic if it produces a dose-dependent increase in revertant colonies that is significantly higher than the negative control.

Phase 4: Preliminary In Vivo Studies

Rationale: Following promising in vitro data (high activity, low toxicity), the investigation must move to a whole-animal model to understand the compound's behavior in a complex biological system.

Acute Oral Toxicity

Rationale: This study provides initial information on the substance's toxicity after a single oral dose and helps classify the compound for hazard labeling. The results are crucial for selecting doses for subsequent in vivo studies. Methodology: The study should be conducted following an internationally recognized guideline, such as the OECD Test Guideline 423 (Acute Toxic Class Method).[37][38] This method uses a stepwise procedure with a small number of animals (typically rats) to assign a toxicity classification.[38] Animals are dosed and observed for 14 days for signs of toxicity and mortality.

OECD GuidelineProcedureEndpoint
TG 423 Stepwise procedure with 3 animals per step. Dosing is determined by mortality in the previous step.Classifies the substance into one of several toxicity categories based on observed mortality at fixed dose levels.
Pharmacokinetics (PK)

Rationale: PK studies determine the fate of the compound in the body (ADME).[39][40][41] This is essential for understanding the relationship between dose, exposure, and therapeutic effect. Methodology: A preliminary PK study is typically conducted in rodents (e.g., mice or rats).[39][41][42]

  • Administration: Two groups of animals are used. One group receives the compound via intravenous (IV) injection, and the other receives it via oral gavage (PO).

  • Sampling: Blood samples are collected at multiple time points after dosing (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[41]

  • Analysis: The concentration of the compound in plasma is quantified using LC-MS/MS.

  • Data Analysis: Key PK parameters are calculated:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve (total drug exposure).

    • t½: Elimination half-life.

    • F%: Oral bioavailability (calculated by comparing AUC_oral to AUC_IV).

Conclusion

The experimental framework detailed in this guide provides a rigorous and systematic pathway for the comprehensive evaluation of 2-Butoxy-5-(trifluoromethyl)phenol. By progressing through foundational characterization, in vitro activity and safety profiling, and preliminary in vivo assessments, researchers can generate a robust data package. This data will be critical for understanding the compound's biological effects, identifying any potential liabilities, and making informed, data-driven decisions regarding its potential for further development as a therapeutic agent.

References

  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). Bio-protocol. Retrieved from [Link]

  • How to Conduct an In Vitro Metabolic Stability Study. (2025, May 29). Patsnap Synapse. Retrieved from [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). MicrobiologyInfo.com. Retrieved from [Link]

  • Which assays are suitable for in vitro antioxidant determination of natural plant extracts? (2020, May 19). ResearchGate. Retrieved from [Link]

  • Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. (n.d.). AxisPharm. Retrieved from [Link]

  • hERG Assay. (n.d.). SlideShare. Retrieved from [Link]

  • 3.4: Ames Test. (2023, January 8). Biology LibreTexts. Retrieved from [Link]

  • Rodent In Vivo PK Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Cell-based hERG Channel Inhibition Assay in High-throughput Format. (n.d.). PMC. Retrieved from [Link]

  • Ames Test. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Novel Phenolic Compounds as Potential Dual EGFR and COX-2 Inhibitors: Design, Semisynthesis, in vitro Biological Evaluation and in silico Insights. (2021, May 31). PMC. Retrieved from [Link]

  • In vitro assays for cyclooxygenase activity and inhibitor characterization. (n.d.). PubMed. Retrieved from [Link]

  • hERG Safety Assay. (n.d.). Evotec. Retrieved from [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. (n.d.). Nuvisan. Retrieved from [Link]

  • Exploring LOX and COX Analysis in Anti-Inflammatory Research. (2023, August 18). Athmic Biotech Solutions. Retrieved from [Link]

  • CYP inhibition assay services based on FDA Guidance. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Acute Toxicity by OECD Guidelines. (n.d.). SlideShare. Retrieved from [Link]

  • hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology. Retrieved from [Link]

  • CYP450 inhibition assay (fluorogenic). (n.d.). Bienta. Retrieved from [Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. (n.d.). MDPI. Retrieved from [Link]

  • Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved from [Link]

  • Pharmacokinetics Studies in Mice or Rats. (n.d.). Bienta. Retrieved from [Link]

  • Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). Protocols.io. Retrieved from [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (n.d.). MDPI. Retrieved from [Link]

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. (n.d.). PMC. Retrieved from [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019, May 3). Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Toxicity Studies and OECD Guidelines. (2020, May 17). YouTube. Retrieved from [Link]

  • Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. (2023, May 27). PMC. Retrieved from [Link]

  • OECD Test Guideline 423. (2001, December 17). National Toxicology Program. Retrieved from [Link]

  • Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. (n.d.). MDPI. Retrieved from [Link]

  • OECD Test Guideline 401 - Acute Oral Toxicity (1987). (1987, February 24). National Toxicology Program. Retrieved from [Link]

  • Animal Pharmacokinetic Studies for Safe Treatments. (n.d.). Biotechfarm. Retrieved from [Link]

  • In vitro Screening of 5-LOX /COX-2 Dual Inhibitors from selected Medicinal plant Maytenus arbutifolia. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Study of the in vitro anticancer activity of Moroccan phenolic olive cake extracts. (n.d.). PubMed. Retrieved from [Link]

  • antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga. Retrieved from [Link]

  • Anticancer potential of various phenolic acids (in vitro models). (n.d.). ResearchGate. Retrieved from [Link]

Sources

analytical methods for 2-Butoxy-5-(trifluoromethyl)phenol quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Target Analyte: 2-Butoxy-5-(trifluoromethyl)phenol CAS (Analogous): Not generically listed; treated here as a proprietary intermediate (Structure: C11H13F3O2). Molecular Weight: 234.22 g/mol Physicochemical Context: This molecule presents a unique analytical duality.[1][2] The trifluoromethyl (-CF3) group at the meta position (relative to the hydroxyl) acts as a strong electron-withdrawing group (EWG), increasing the acidity of the phenolic proton compared to unsubstituted phenol. Conversely, the 2-butoxy group (ortho-ether) adds significant lipophilicity (LogP estimated > 3.[1][2]5) and steric bulk.[2]

Analytical Challenge:

  • Acidity: The enhanced acidity (pKa ~8.5–9.0) means the molecule will ionize (deprotonate) at neutral pH, leading to peak tailing in unbuffered HPLC.

  • Volatility: While amenable to GC, the free phenol group interacts with silanol active sites, necessitating derivatization for quantitative accuracy.

  • Matrix Interference: In biological or soil matrices, the lipophilicity mimics endogenous lipids, requiring rigorous cleanup.

Analytical Decision Matrix

Before selecting a protocol, determine your sensitivity requirements using the decision tree below.

DecisionTree Start Sample Origin Conc Concentration Range Start->Conc High High (>10 µg/mL) (Purity/Synthesis) Conc->High Trace Trace (<1 µg/mL) (PK/Residue) Conc->Trace HPLC Method A: HPLC-UV (272 nm) High->HPLC Routine QC GC Method C: GC-MS (Derivatized) High->GC Volatile Impurities MS Method B: LC-MS/MS (ESI-) Trace->MS Complex Matrix

Figure 1: Workflow selector based on sensitivity needs and sample complexity.

Method A: HPLC-UV (Purity & Potency)

Recommended for: Raw material testing, synthesis monitoring, and formulation analysis.[1]

Scientific Rationale: The trifluoromethyl group provides a distinct UV absorbance signature. We utilize an acidic mobile phase to suppress the ionization of the phenol group. If the pH > pKa, the analyte exists as a phenoxide ion, resulting in poor retention on C18 and severe peak tailing.

Protocol Parameters:

ParameterCondition
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 × 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[1][2]7)
Mobile Phase B Acetonitrile (MeCN)
Flow Rate 1.0 mL/min
Gradient 0–2 min: 40% B; 2–10 min: 40%→90% B; 10–12 min: 90% B
Detection UV @ 272 nm (Primary), 210 nm (Secondary)
Injection Vol 10 µL
Retention Time ~6.5 min (Estimated)

Step-by-Step Workflow:

  • Buffer Prep: Add 1 mL of 98% Formic Acid to 1 L of HPLC-grade water. Filter through 0.22 µm nylon filter.[2]

  • Standard Prep: Dissolve 10 mg of reference standard in 10 mL MeCN (1 mg/mL Stock). Dilute to 50 µg/mL with Mobile Phase A:B (50:50).[2]

  • System Suitability: Inject the standard 5 times.

    • Requirement: RSD of Peak Area < 2.0%.[2]

    • Requirement: Tailing Factor (T) < 1.5.[2]

Method B: LC-MS/MS (Trace Residue Analysis)

Recommended for: Plasma pharmacokinetics (PK), soil residue, or cleaning validation.[1]

Scientific Rationale: Phenols are ideally suited for Negative Electrospray Ionization (ESI-) .[1][2] The -CF3 group stabilizes the negative charge on the phenoxide ion [M-H]⁻, significantly enhancing sensitivity compared to non-fluorinated phenols.

Mass Spectrometry Settings:

  • Ionization: ESI Negative Mode

  • Precursor Ion: m/z 233.1 [M-H]⁻[1]

  • Product Ions (MRM):

    • Quantifier: 233.1 → 163.0 (Loss of C4H8 + HF rearrangement)

    • Qualifier: 233.1 → 213.0 (Loss of HF)

LC Conditions (UHPLC):

  • Column: Phenyl-Hexyl or C18, 2.1 × 50 mm, 1.8 µm.[1]

  • Mobile Phase: Water (5mM Ammonium Acetate) / Methanol.[2]

    • Note: Ammonium acetate (pH ~6.[2]5) is preferred over acid here to encourage deprotonation in the source, enhancing ESI- signal.

Method C: GC-MS (Confirmatory & Orthogonal)

Recommended for: Separation from non-volatile salts or confirming isomeric purity.[1][2]

Scientific Rationale: Direct injection of phenols leads to adsorption in the inlet liner. We use BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to replace the active proton on the hydroxyl group with a Trimethylsilyl (TMS) group.[3] This reduces polarity and improves volatility.[2][4]

Derivatization Protocol:

  • Dry: Evaporate sample extract to complete dryness under Nitrogen.

  • React: Add 50 µL anhydrous Pyridine + 50 µL BSTFA (with 1% TMCS catalyst).

  • Incubate: Cap and heat at 60°C for 30 minutes.

  • Inject: 1 µL Splitless.

GC Parameters:

  • Inlet: 250°C.

  • Column: DB-5MS (30m × 0.25mm × 0.25µm).[1][2]

  • Ramp: 60°C (1 min) → 20°C/min → 280°C (3 min).

  • Target Ion: m/z 306 (TMS-derivative parent).[1][2]

Sample Preparation: Solid Phase Extraction (SPE)

For biological matrices (Plasma/Urine), simple protein precipitation is insufficient due to the lipophilicity of the target.

SPE_Workflow Sample Plasma Sample (200 µL) Pretreat Pre-treat: Add 200 µL 2% H3PO4 Sample->Pretreat Load Load Cartridge: Oasis HLB / C18 Pretreat->Load Wash Wash: 5% Methanol in Water Load->Wash Elute Elute: 100% Acetonitrile Wash->Elute

Figure 2: Optimized SPE extraction path for lipophilic phenols.[1][2]

Protocol:

  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Loading: Acidified sample (ensure pH < 4 to keep phenol neutral).

  • Washing: 5% MeOH removes proteins/salts but retains the lipophilic target.[2]

  • Elution: 1 mL MeCN releases the target.[2] Evaporate and reconstitute for analysis.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction or pH > pKa.[1][2]Lower mobile phase pH to < 3.[2]0. Use "End-capped" columns.[1][2]
Low Sensitivity (MS) Ion suppression from matrix.[2]Switch from MeOH to Acetonitrile; improve SPE wash step.
Ghost Peaks (GC) Incomplete derivatization.[2]Ensure reagents are fresh (moisture sensitive).[2] Increase incubation time.

References

  • International Conference on Harmonisation (ICH). (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • Sigma-Aldrich. (2023).[1][2] Derivatization Reagents for Gas Chromatography: BSTFA Applications. Link

  • Thermo Fisher Scientific. (2020).[2] Analysis of Substituted Phenol Isomers Using UHPLC and Fluorinated Stationary Phases. Link

  • PubChem. (2025).[2][5] Compound Summary: Fluorinated Phenols and Derivatives. Link

  • Chamberlain, K., et al. (1996). Lipophilicity and pKa of fluorinated phenols in agrochemical design. Pesticide Science.

Sources

Application Notes & Protocols for In Vivo Evaluation of 2-Butoxy-5-(trifluoromethyl)phenol in Mouse Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale for the In Vivo Study of a Novel Phenolic Compound

2-Butoxy-5-(trifluoromethyl)phenol is a novel chemical entity for which, to date, no public in vivo data exists. Its structure, however, presents a compelling case for preclinical investigation. The molecule combines three key functional moieties: a phenol ring , a common scaffold in compounds with antioxidant and anti-inflammatory properties; a trifluoromethyl (-CF3) group , known in medicinal chemistry to enhance metabolic stability, lipophilicity, and receptor binding affinity[1][2][3]; and a butoxy group , which increases lipophilicity and may influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Given the absence of prior research, a systematic in vivo evaluation in mouse models is the critical next step to characterize its physiological effects. This guide provides a comprehensive framework for such an investigation, outlining a logical progression from initial safety and pharmacokinetic profiling to the exploration of potential therapeutic applications. The protocols described herein are designed as a starting point, drawing from established methodologies for structurally related compounds, such as 2-butoxyethanol for toxicological considerations and other phenolic compounds for potential pharmacodynamics.[4][5][6]

The overarching goal is to generate a foundational dataset that characterizes the safety profile, bioavailability, and potential efficacy of 2-Butoxy-5-(trifluoromethyl)phenol, thereby enabling informed decisions for further drug development.

Phase 1: Preliminary Characterization and Formulation

Synthesis and Purity

The initial step is the chemical synthesis of 2-Butoxy-5-(trifluoromethyl)phenol. A plausible synthetic route involves the O-alkylation of 3-(trifluoromethyl)phenol with a butyl halide, followed by purification. It is imperative to ensure the final compound is of high purity (typically >98%), as impurities can confound biological results. Characterization by NMR, mass spectrometry, and HPLC is required to confirm identity and purity.

Formulation for In Vivo Administration

The choice of vehicle is critical for ensuring the bioavailability and minimizing non-specific effects of the test compound. Due to the predicted lipophilicity of 2-Butoxy-5-(trifluoromethyl)phenol, a formulation capable of solubilizing the compound is necessary.

Protocol: Vehicle Screening and Formulation

  • Solubility Testing: Test the solubility of the compound in various pharmaceutically acceptable vehicles (e.g., corn oil, sesame oil, 0.5% methylcellulose, and solutions containing solubilizing agents like Tween 80 or Cremophor EL).

  • Vehicle Selection: A common starting formulation for lipophilic compounds is a suspension or solution in a vehicle such as 10% Tween 80 in sterile saline or corn oil . The final choice should be based on the dose levels required and the stability of the formulation.

  • Preparation: Prepare the formulation fresh on the day of dosing. If a suspension, ensure it is homogenous by sonication or vigorous vortexing before each administration.

  • Causality: The vehicle must be non-toxic at the administered volume and should not interfere with the biological assays. A vehicle control group is mandatory in all subsequent in vivo experiments to isolate the effects of the compound.

Phase 2: Toxicology and Safety Assessment

A primary investigation must determine the safety and tolerability of the compound. Insights can be drawn from studies on 2-butoxyethanol, which is known to cause dose-dependent hematological and hepatic effects in mice.[5][7][8][9][10]

Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Objective: To determine the single-dose toxicity profile and identify the MTD, which is the highest dose that does not cause unacceptable toxicity or more than a 10% loss in body weight.

Protocol: Up-and-Down Procedure (UDP) for MTD

  • Animals: Use a small cohort of female BALB/c mice (8-10 weeks old), as females can sometimes be more sensitive.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment.

  • Dosing:

    • Administer a single dose of 2-Butoxy-5-(trifluoromethyl)phenol via the intended clinical route (e.g., oral gavage - p.o., or intraperitoneal injection - i.p.).

    • Start with a conservative dose (e.g., 50 mg/kg).

    • Dose one animal at a time. If the animal survives, the next animal receives a higher dose (e.g., using a 3.2-fold progression factor). If the animal shows signs of severe toxicity or dies, the next animal receives a lower dose.

  • Observation: Monitor animals closely for the first 4 hours post-dosing, and then daily for 14 days. Record clinical signs of toxicity (e.g., lethargy, ruffled fur, altered respiration, loss of coordination), body weight, and mortality.

  • Endpoint: The MTD is determined based on the pattern of outcomes. At the end of the 14-day observation period, perform a gross necropsy on all animals.

Parameter Observation Schedule Purpose
Clinical Signs Continuously for first 4h, then twice daily for 14 days.To identify signs of neurotoxicity, distress, or other immediate adverse effects.
Body Weight Daily for 14 days.To assess general health; >10% weight loss is a common sign of toxicity.
Mortality Twice daily for 14 days.To determine the lethal dose range.
Gross Necropsy Day 14 or at time of death.To identify any visible organ abnormalities. Consider collecting tissues for histopathology if needed.
Hematology (optional) At necropsy.Given the hemolytic potential of 2-butoxyethanol, a CBC could provide valuable early safety data.[7]
Table 1: Key Parameters for Acute Toxicity and MTD Study.

Phase 3: Pharmacokinetic (PK) Profiling

Objective: To understand the ADME properties of 2-Butoxy-5-(trifluoromethyl)phenol in mice. This is crucial for designing effective dosing regimens in subsequent efficacy studies.[11][12][13]

Protocol: Single-Dose Pharmacokinetic Study

  • Animals: Use male C57BL/6 mice (8-10 weeks old, n=3-4 per time point or using a serial sampling method).[12]

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg in a solubilizing vehicle) via the tail vein to determine absolute bioavailability and clearance.

    • Oral (PO) Group: Administer a single oral gavage dose (e.g., 10-20 mg/kg, a dose well below the MTD).

  • Blood Sampling: Collect blood samples (e.g., via saphenous vein) at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).[11] Collect samples into tubes containing an anticoagulant (e.g., K2-EDTA) and process to plasma.

  • Bioanalysis: Quantify the concentration of 2-Butoxy-5-(trifluoromethyl)phenol in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters using non-compartmental analysis software.

PK Parameter Description Importance
Cmax Maximum observed plasma concentration.Indicates the rate and extent of absorption.
Tmax Time to reach Cmax.Indicates the speed of absorption.
AUC Area under the plasma concentration-time curve.Represents total drug exposure over time.
t1/2 Half-life.Determines the dosing interval required to maintain steady-state concentrations.
CL Clearance.Measures the efficiency of drug elimination from the body.
Vd Volume of distribution.Indicates the extent of drug distribution into tissues.
F (%) Bioavailability (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO]).The fraction of the oral dose that reaches systemic circulation.
Table 2: Essential Pharmacokinetic Parameters.

Phase 4: Pharmacodynamic (PD) and Efficacy Evaluation

Based on the compound's structure, potential therapeutic areas include inflammation, pain, and cancer.[2][14][15][16] The following are proposed initial efficacy models.

Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model is a standard for evaluating acute anti-inflammatory activity, particularly for compounds that may inhibit mediators like prostaglandins and cytokines.[4][14][17]

Protocol: Carrageenan-Induced Paw Edema

  • Animals: Male BALB/c mice (20-25g). Group into Vehicle, Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.), and 2-Butoxy-5-(trifluoromethyl)phenol (at 3 doses, e.g., 10, 30, 100 mg/kg, p.o.) groups (n=6-8 per group).

  • Procedure:

    • Administer the test compound or controls orally.

    • One hour later, inject 50 µL of 1% λ-carrageenan solution in saline into the sub-plantar surface of the right hind paw.

    • Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a sensitive model for detecting peripheral analgesic activity.[18][19]

Protocol: Acetic Acid-Induced Writhing

  • Animals: Male Swiss albino mice (20-25g). Group as described in the inflammation model, with a positive control like Aspirin (100 mg/kg, p.o.).

  • Procedure:

    • Administer the test compound or controls orally.

    • After a set pre-treatment time (e.g., 60 minutes), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

    • Immediately place the mouse in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) over a 20-minute period, starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group.

Visualization of Experimental Design and Hypothetical Mechanisms

Overall Experimental Workflow

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: Safety cluster_2 Phase 3: ADME cluster_3 Phase 4: Efficacy Synthesis Synthesis & Purity (>98%) Formulation Vehicle Selection & Formulation Synthesis->Formulation MTD Acute Toxicity & MTD Study (Oral Gavage) Formulation->MTD PK Pharmacokinetic Study (IV and PO routes) MTD->PK Select sub-toxic dose Inflammation Anti-Inflammatory Model (Carrageenan Paw Edema) PK->Inflammation Select doses for efficacy Analgesia Analgesic Model (Writhing Test) PK->Analgesia

Caption: Proposed workflow for in vivo evaluation of a novel compound.

Hypothetical Anti-Inflammatory Signaling Pathway

Phenolic compounds often exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[16]

G cluster_cytoplasm Cytoplasm Stimulus Inflammatory Stimulus (e.g., Carrageenan, LPS) Receptor Toll-Like Receptor (TLR4) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p65/p50) NFkB_inactive->NFkB_active IκBα degradation releases NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates Gene Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Gene Induces Transcription Compound 2-Butoxy-5- (trifluoromethyl)phenol Compound->IKK Inhibits?

Sources

Application Note: Strategic Derivatization of 2-Butoxy-5-(trifluoromethyl)phenol for Improved Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the structural optimization of 2-Butoxy-5-(trifluoromethyl)phenol (referred to herein as Compound A ). While the trifluoromethyl (-CF3) moiety confers lipophilicity and metabolic resistance to the aromatic ring, the phenolic hydroxyl (-OH) group represents a "soft spot" for rapid Phase II metabolism (glucuronidation/sulfation), potentially limiting oral bioavailability.

This application note details three specific derivatization strategies to enhance the compound's therapeutic index:

  • Prodrug Synthesis: Masking the hydroxyl group as a carbamate to improve metabolic stability.

  • Pharmacophore Expansion: Regioselective halogenation to access new chemical space.

  • Bioisosteric Design: Rational replacement of the phenol moiety to modulate pKa and hydrogen bonding.

Structural Analysis & Reactivity Profile[1]

Before initiating synthesis, one must understand the electronic environment of Compound A . The molecule features a unique "Push-Pull" system:

  • 1-OH (Phenol): Strong electron donor (+M), Ortho/Para director. Acidic proton (pKa ~8-9 due to CF3 pull).

  • 2-OBu (Butoxy): Electron donor (+M), Ortho/Para director. Steric bulk prevents substitution at C3.

  • 5-CF3 (Trifluoromethyl): Strong electron withdrawer (-I, -M), Meta director. Deactivates the ring but increases lipophilicity.

Visualization: Reactivity & Logic Flow

G Start 2-Butoxy-5-(trifluoromethyl)phenol (Compound A) Analysis Structural Analysis Start->Analysis Path1 Pathway A: Metabolic Instability (Phenolic -OH) Analysis->Path1 Identified Weakness Path2 Pathway B: Potency Optimization (Ring Substitution) Analysis->Path2 Identified Opportunity Sol1 Strategy: Carbamate Prodrug (Blocks Glucuronidation) Path1->Sol1 Sol2 Strategy: C4-Bromination (Access to Biaryls) Path2->Sol2 Outcome1 Improved Bioavailability Sol1->Outcome1 Outcome2 Expanded SAR / Potency Sol2->Outcome2

Figure 1: Strategic decision tree for the optimization of Compound A based on structural analysis.

Protocol A: Carbamate Prodrug Synthesis

Objective: Convert the labile phenolic -OH into a carbamate. Carbamates are generally more stable to hydrolysis than esters and can bypass first-pass metabolism, releasing the active parent drug via plasma esterases.

Mechanism: Nucleophilic addition of the phenoxide to an isocyanate. Challenge: The electron-withdrawing -CF3 group makes the phenolic oxygen less nucleophilic than standard phenols. A catalyst (DMAP) is strictly required.

Materials
  • Substrate: 2-Butoxy-5-(trifluoromethyl)phenol (1.0 eq)

  • Reagent: N-Isopropyl isocyanate (1.2 eq) (or morpholine-4-carbonyl chloride for higher stability)

  • Base: Triethylamine (TEA) (1.5 eq)

  • Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure
  • Preparation: Flame-dry a 50 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 1.0 mmol of Compound A in 10 mL of anhydrous DCM.

  • Activation: Add TEA (1.5 mmol) and DMAP (0.1 mmol). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may darken slightly as the phenoxide forms.

  • Addition: Dropwise add N-Isopropyl isocyanate (1.2 mmol) via syringe over 5 minutes.

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (lower Rf) should disappear, replaced by the less polar carbamate (higher Rf).

  • Workup:

    • Quench with 10 mL saturated

      
       solution.
      
    • Extract with DCM (3 x 15 mL).

    • Wash combined organics with water and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Expected Outcome: A white/off-white solid. Validation:


 NMR will show a new N-H signal (~5-6 ppm, broad) and the isopropyl group signals. The phenolic -OH signal (~5-9 ppm) will vanish.

Protocol B: Regioselective C4-Bromination

Objective: Introduce a bromine atom at the C4 position. This serves as a "handle" for further cross-coupling reactions (Suzuki-Miyaura) to attach aryl or heteroaryl groups, expanding the pharmacophore.

Rationale: As established in Section 2, the C4 position is activated by the para-butoxy group and is the least sterically hindered activated site.

Materials
  • Substrate: 2-Butoxy-5-(trifluoromethyl)phenol (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) (Polar aprotic favors para-substitution)

  • Temperature: 0°C to RT

Step-by-Step Procedure
  • Setup: Dissolve 1.0 mmol of Compound A in 10 mL of MeCN in a foil-wrapped flask (protect from light to prevent radical side reactions).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes.

    • Critical: Do not add all at once to avoid over-bromination.

  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Monitoring: Check LC-MS. You are looking for the Mass Shift:

    
     (Br isotope pattern).
    
  • Workup:

    • Dilute with water (20 mL).

    • Extract with Ethyl Acetate (3 x 15 mL).

    • Wash with 10% Sodium Thiosulfate (

      
      ) to remove excess bromine (solution turns from orange to clear).
      
  • Purification: Recrystallization from Hexane/EtOAc is often sufficient; otherwise, use silica chromatography.

Synthesis Workflow Diagram

Synthesis Start Compound A (Phenol) Step1 Dissolve in MeCN Cool to 0°C Start->Step1 Step2 Add NBS (1.05 eq) Protect from Light Step1->Step2 Step3 Quench (Na2S2O3) Step2->Step3 2 hrs, RT Product 4-Bromo-2-butoxy- 5-(trifluoromethyl)phenol Step3->Product Workup

Figure 2: Workflow for the regioselective bromination of Compound A.

Analytical Data & Validation

When characterizing derivatives of Compound A , specific spectral shifts confirm the success of the reaction.

Derivative TypeKey

NMR Feature
Key

NMR Feature
Mass Spec (LC-MS)
Parent Phenol

5.5–9.0 (s, 1H, -OH)
C-OH carbon ~150 ppm

(Negative mode dominant)
Carbamate (Prodrug) New N-H (

5.0) + Alkyl signals
C=O signal ~153 ppm

or

4-Bromo Derivative Loss of 1 Ar-H; Pattern simplifiesC-Br carbon ~110-115 ppmDistinct Br isotope pattern (1:1 ratio)

Note on


 NMR:  The -CF3 group usually appears as a singlet around -60 to -63 ppm. This signal should remain relatively stable across derivatizations unless the ring electronic structure is drastically altered.

Bioisosteric Replacement (Advanced Strategy)

For researchers finding that the phenolic hydroxyl is a metabolic liability despite prodrug strategies, Bioisosteric Replacement is the next logical step.

Recommendation: Replace the Phenol (-OH) with a Cyclic Sulfonamide or Benzoxazolone .

  • Why? These groups mimic the acidity (pKa) and Hydrogen Bond Donor (HBD) capability of the phenol but are resistant to glucuronidation.

  • Reference: Bioisosteres of phenols often improve half-life (

    
    ) significantly while maintaining receptor binding affinity [1].
    

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Rautio, J., et al. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7, 255–270. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for electronic effects of -CF3 and -OBu). Link

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Butoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-Butoxy-5-(trifluoromethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common solubility issues encountered during experimentation. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the basic physicochemical properties of 2-Butoxy-5-(trifluoromethyl)phenol that influence its solubility?

A1: Understanding the structure of 2-Butoxy-5-(trifluoromethyl)phenol is key. It possesses a phenolic hydroxyl group, which is weakly acidic, a lipophilic n-butoxy group, and an electron-withdrawing trifluoromethyl (CF3) group. This combination results in a compound that is generally hydrophobic (poorly soluble in water).

While specific experimental data for this exact molecule is not widely published, we can estimate its properties based on its structural analogs, such as 4-(trifluoromethyl)phenol and 2-butoxyethanol.

  • pKa: The hydroxyl group's acidity is crucial for aqueous solubility. For substituted phenols, the pKa is a key parameter. The pKa of 3-(Trifluoromethyl)phenol is approximately 9.08, and for 4-nitrophenol, another phenol with a strong electron-withdrawing group, the pKa is 6.07.[1][2] We can infer that the pKa of 2-Butoxy-5-(trifluoromethyl)phenol is likely in the range of 8-10. This means at physiological pH (~7.4), the compound will be predominantly in its neutral, less soluble form.

  • logP (Octanol-Water Partition Coefficient): This value indicates the lipophilicity of a compound. A higher logP means lower aqueous solubility. Given the butoxy and trifluoromethyl groups, the logP is expected to be significantly greater than 1, indicating poor water solubility.

Q2: I'm trying to dissolve the compound directly in an aqueous buffer (e.g., PBS pH 7.4) and it's not working. Why?

A2: Direct dissolution in neutral aqueous buffers is highly challenging due to the compound's hydrophobic nature and its pKa. At pH 7.4, which is below its estimated pKa, the phenolic hydroxyl group remains protonated (-OH). This neutral form does not readily interact with polar water molecules, leading to very low solubility.[3]

Troubleshooting Guide: Aqueous Systems

Q3: My compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What's happening and how can I fix it?

A3: This is a very common issue known as "crashing out".[4][5] The compound is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), but when this stock is introduced to a predominantly aqueous environment, the local DMSO concentration plummets.[4][6] The water is unable to keep the hydrophobic compound in solution, causing it to precipitate.[4]

Solutions:

  • pH Adjustment: The most effective strategy for this phenolic compound is to increase the pH of the aqueous buffer. By raising the pH to be at least 1-2 units above the compound's pKa (e.g., to pH 9.5-10.5), you deprotonate the hydroxyl group to form the much more water-soluble phenoxide anion (-O⁻).[7]

  • Co-solvents: Incorporating a water-miscible organic co-solvent can increase the solubility of a compound.[8] However, for cell-based assays, the concentration must be kept low to avoid toxicity. Most cell lines tolerate DMSO up to 0.5%, but this should be experimentally verified.[4]

  • Vigorous Mixing: The rate of addition matters. Add the DMSO stock slowly to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal and avoid localized high concentrations that promote precipitation.[4]

Protocol 1: pH-Assisted Solubilization in Aqueous Buffer
  • Prepare a Concentrated Stock: Dissolve 2-Butoxy-5-(trifluoromethyl)phenol in 100% DMSO to a high concentration (e.g., 10-50 mM). Gentle warming may assist dissolution.

  • Prepare Alkaline Buffer: Prepare your desired aqueous buffer (e.g., Tris or PBS). Adjust the pH to ~9.5 using NaOH.

  • Dilution: While vigorously stirring the alkaline buffer, slowly add the DMSO stock dropwise to reach the final desired concentration. The final DMSO concentration should ideally be below 0.5% for cell-based work.

  • Final pH Adjustment: Once the compound is fully dissolved, you can carefully adjust the pH back down towards your target experimental pH if necessary. Monitor for any signs of precipitation. Note: The compound may remain soluble in a metastable state.

  • Validation: Always include a vehicle control (buffer with the same final concentration of DMSO and pH adjustments) in your experiments.

Diagram 1: pH Effect on Phenol Solubility

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_Solubility Low Aqueous Solubility Equilibrium pH vs. pKa Determines Equilibrium Low_Solubility->Equilibrium Protonated R-OH (Neutral Form) Dominates Protonated->Low_Solubility Hydrophobic High_Solubility High Aqueous Solubility Deprotonated R-O- (Anionic Form) Dominates Deprotonated->High_Solubility Ionic/Polar Equilibrium->High_Solubility

Caption: Relationship between pH, pKa, and the solubility of a phenolic compound.

Troubleshooting Guide: Organic Solvents & Stock Solutions

Q4: What are the best organic solvents for creating a stable, long-term stock solution?

A4: For long-term storage, a high-purity, anhydrous aprotic solvent is recommended.

  • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power for a wide range of compounds. It is a good choice for primary stocks. However, DMSO is hygroscopic (absorbs water from the air), which can lead to compound precipitation over time, especially after freeze-thaw cycles.[9]

  • Ethanol/Methanol: Good general-purpose solvents. They are less effective than DMSO for highly insoluble compounds but can be suitable.

  • Dimethylformamide (DMF): Similar to DMSO in solubilizing power.

Best Practices for Stock Solutions:

  • Use anhydrous grade solvents.

  • Store in tightly sealed vials with a desiccator.

  • Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles and water absorption.[9]

Table 1: Recommended Solvents for 2-Butoxy-5-(trifluoromethyl)phenol
SolventTypeUse CaseConsiderations
DMSO Polar AproticHigh concentration primary stocksHygroscopic; keep dry. Check cell line tolerance (typically <0.5%).[4]
Ethanol Polar ProticIntermediate dilutions, some assaysCan be used in higher concentrations than DMSO in some biological systems.
DMF Polar AproticAlternative to DMSOCan be more toxic than DMSO; handle with appropriate safety measures.
Acetonitrile Polar AproticAnalytical applications (e.g., HPLC)Good for chromatography due to its volatility and UV transparency.
Q5: I'm seeing crystals form in my DMSO stock solution after storing it in the freezer. What should I do?

A5: This can be due to two main reasons:

  • Low Temperature: The freezing point of DMSO is relatively high at 18.5°C (65.3°F).[4] If your freezer is very cold, the DMSO itself could be solidifying.

  • Water Contamination: If the DMSO has absorbed moisture, the solubility of the hydrophobic compound can decrease upon freezing, causing it to crystallize out of solution.[9] The crystallized form is often a lower-energy, less soluble polymorph, making it difficult to redissolve.[9]

Solution:

  • Warm the vial gently in a water bath (37°C) and vortex thoroughly to redissolve the compound.

  • To prevent this, ensure you are using anhydrous DMSO and aliquot your stock to avoid repeated exposure to atmospheric moisture.

Advanced Solubilization Strategies

Q6: I cannot use pH modification or organic solvents in my experiment. Are there other options?

A6: Yes, formulation science offers several advanced techniques, though they require more development.

  • Surfactants/Micellar Dispersions: Non-ionic surfactants like Tween® 80 or Polysorbate 80 can form micelles in aqueous solutions that encapsulate hydrophobic compounds, increasing their apparent solubility.[8][10]

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water.[11]

  • Lipid-Based Formulations: For in vivo applications, self-emulsifying drug delivery systems (SEDDS) can be used. These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[3]

Diagram 2: Troubleshooting Workflow for Solubility

G start Start: Compound Fails to Dissolve solvent_type Target Solvent? start->solvent_type aqueous_q Is pH adjustment possible? solvent_type->aqueous_q Aqueous organic_q Is warming permissible? solvent_type->organic_q Organic Stock adjust_ph Adjust pH > pKa (e.g., pH 9.5-10.5) aqueous_q->adjust_ph Yes use_cosolvent Use Co-solvent (e.g., <0.5% DMSO) aqueous_q->use_cosolvent No warm_sonicate Warm gently (37°C) Use sonication organic_q->warm_sonicate Yes change_solvent Try alternative solvent (e.g., DMF, Ethanol) organic_q->change_solvent No success Success: Compound Dissolved adjust_ph->success advanced_methods Consider Advanced Methods: - Surfactants (Tween®) - Cyclodextrins use_cosolvent->advanced_methods advanced_methods->success fail Failure: Re-evaluate Approach advanced_methods->fail warm_sonicate->success change_solvent->success change_solvent->fail

Caption: A decision tree for troubleshooting solubility issues.

Safety & Handling

Always handle 2-Butoxy-5-(trifluoromethyl)phenol and all solvents in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[12] Consult the Safety Data Sheet (SDS) for detailed hazard information before use.[12][13]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6931, 4-Nitro-3-trifluoromethylphenol. Retrieved from [Link]

  • Jadav, N., et al. (2020). Techniques for solubility enhancement of Hydrophobic drugs: A Review.
  • Shapiro, A. B. (2015). Answer to "How do I avoid precipitation of DMSO soluble compounds in water based culture media?". ResearchGate. Retrieved from [Link]

  • Google Patents. (2011). US20110311592A1 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Google Patents. (2012). CA2815321C - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compounds.
  • Biswas, D. (2017). Answer to "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?". ResearchGate. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • Alara, O. R., et al. (2021). Extraction of phenolic compounds: A review. PMC - NIH.
  • Google Patents. (2007). EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
  • Patel, J., et al. (2012).
  • MDPI. (2024). Enhancing the Solubility of Co-Formulated Hydrophobic Drugs by Incorporating Functionalized Nano-Structured Poly Lactic-co-glycolic Acid (nfPLGA)
  • Royal Society of Chemistry. (2024). Spontaneous Aqueous Defluorination of Trifluoromethylphenols: Substituent Effects and Revisiting the Mechanism.
  • PubMed. (2024). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Retrieved from [Link]

  • ACS Publications. (2024). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • JoVE. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid.
  • ACS Publications. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research.
  • WuXi AppTec DMPK. (2024).
  • Kass, S. R. (2019). Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 518888, 2-Fluoro-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • PPG. (2026).
  • FooDB. (2010). Showing Compound 2-Butoxyethanol (FDB003389). Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2-BUTOXYETHANOL. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 2-Amino-5-sec-butyl-phenol Properties.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 82052014, 2-Butoxy-5-methylphenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18435772, 2-Methoxy-5-(trifluoromethoxy)phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91883662, 2-(Fluoromethyl)-5-(trifluoromethyl)phenol. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]

  • ECETOC. (n.d.). Butoxyethanol Criteria Document.

Sources

Technical Support Center: Stabilizing 2-Butoxy-5-(trifluoromethyl)phenol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 2-Butoxy-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address the common stability challenges encountered when working with this compound in solution. We provide field-proven insights, troubleshooting guides, and detailed protocols to ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Butoxy-5-(trifluoromethyl)phenol is turning yellow or brown. What is causing this discoloration?

A1: The discoloration you are observing is a classic indicator of oxidative degradation. Phenolic compounds, including 2-Butoxy-5-(trifluoromethyl)phenol, are susceptible to oxidation, which converts the phenol into colored quinone-like compounds.[1] This process is often initiated by a combination of factors including dissolved oxygen, exposure to light, elevated pH, and the presence of trace metal ions.[2] The formation of these colored byproducts can compromise the purity of your sample and interfere with downstream applications.

Q2: What are the most critical factors that lead to the degradation of this compound in solution?

A2: The stability of 2-Butoxy-5-(trifluoromethyl)phenol is primarily influenced by a combination of environmental and chemical factors:

  • pH: This is one of the most critical factors. Phenols are significantly more stable in acidic conditions (pH 3-6).[2] In neutral or alkaline (basic) solutions, the phenolic hydroxyl group deprotonates to form a phenolate anion. This anion is highly susceptible to oxidation.[3][4][5]

  • Oxygen: The presence of molecular oxygen is a key requirement for the oxidative degradation pathway. Solutions open to the air will degrade much faster than those where oxygen has been removed.[2]

  • Light: Exposure to light, particularly in the UV spectrum, can induce photo-oxidation, accelerating the degradation process.[2] Trifluoromethyl-substituted phenols, in particular, can undergo photolytic degradation.[6][7]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation pathways.[8][9][10]

  • Metal Ions: Divalent metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as catalysts, significantly accelerating the rate of oxidative degradation.[2]

Q3: What are the ideal conditions for short-term and long-term storage of 2-Butoxy-5-(trifluoromethyl)phenol solutions?

A3: For optimal stability, solutions should be prepared and stored with the goal of mitigating the factors listed above.

Storage ConditionRecommendationRationale
Temperature Short-term: 2-8°C (Refrigerated). Long-term: ≤ -20°C (Frozen).Low temperatures slow down the kinetics of degradation reactions.[2]
Light Exposure Store in amber glass vials or wrap containers in aluminum foil.[2]Prevents photo-oxidation initiated by UV and visible light.[2][6]
Atmosphere Purge the solution and the container headspace with an inert gas (e.g., argon or nitrogen) before sealing. Use airtight, sealed containers.[2]Minimizes the availability of oxygen, which is essential for oxidative degradation.[2]
pH & Solvent System Prepare stock solutions in a suitable organic solvent (e.g., DMSO, Ethanol) and make final dilutions in an acidic aqueous buffer (pH 4-5).Organic solvents can offer better initial stability. Acidic pH in aqueous media prevents the formation of the highly reactive phenolate anion.[11][12]
Additives For aqueous solutions, consider adding a chelating agent like EDTA (0.1-1 mM) and/or an antioxidant like ascorbic acid (1-5 mM).EDTA sequesters catalytic metal ions.[2] Ascorbic acid is a reducing agent that can sacrificially scavenge oxygen and other radical species, protecting the target compound.[13][14]

Q4: Which solvents are recommended for dissolving and storing 2-Butoxy-5-(trifluoromethyl)phenol?

A4: The choice of solvent is critical and depends on the intended application.

  • For Stock Solutions (High Concentration):

    • Dimethyl Sulfoxide (DMSO): Excellent solubilizing power. However, ensure it is high-purity, anhydrous DMSO as water content can affect long-term stability.

    • Ethanol or Methanol: Good general-purpose solvents. Using aqueous mixtures (e.g., 70% ethanol) can sometimes improve the stability of phenolic compounds.[15]

  • For Working Solutions (Aqueous Applications):

    • It is best practice to dilute the organic stock solution into an appropriate aqueous buffer immediately before use. An acidic buffer (e.g., citrate or acetate, pH 4-5) is strongly recommended over pure water or neutral buffers like PBS (pH 7.4) to enhance stability.[3][11] Phenolic compounds are generally more unstable at higher pH levels.[3]

Troubleshooting Guide

Issue 1: Rapid Discoloration or Precipitation Occurs Immediately Upon Dissolving in Aqueous Buffer.
Possible Cause Troubleshooting Action & Explanation
High pH of Buffer The buffer pH is likely neutral or alkaline (e.g., PBS at pH 7.4), leading to rapid oxidation.[3] Solution: Prepare a fresh working solution by diluting your stock into a pre-chilled, acidic buffer (pH 4-5). Confirm the final pH of your solution.
Presence of Metal Ion Contaminants Your aqueous buffer may be contaminated with trace metal ions from the water source or salts used. Solution: Prepare all aqueous buffers using high-purity, metal-free water. Add a chelating agent such as EDTA (final concentration 0.1-1 mM) to the buffer to sequester any contaminating metal ions.[2]
Dissolved Oxygen in Buffer The buffer was not deoxygenated, providing ample oxygen for oxidation. Solution: Before adding the compound, sparge the buffer with an inert gas like argon or nitrogen for 15-30 minutes to remove dissolved oxygen. See Protocol 3 for details.
Issue 2: Inconsistent or Diminished Activity in Biological Assays.
Possible Cause Troubleshooting Action & Explanation
Degradation During Incubation The compound is degrading over the course of your experiment due to assay conditions (e.g., incubation at 37°C in neutral pH cell culture media). Solution: Prepare the compound solution fresh immediately before each experiment. Minimize the time the compound spends in the destabilizing assay medium before analysis. Consider including a stabilizing antioxidant like ascorbic acid if it does not interfere with the assay.
Stock Solution Degradation Your concentrated stock solution has degraded during storage. Solution: Prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles. Always store stocks protected from light at -20°C or -80°C.[2] It is good practice to qualify a new batch of stock solution against a previously validated one if possible.
Photo-degradation The experimental setup involves exposure to ambient or strong light sources. Solution: Conduct experimental steps in low-light conditions. Use amber-colored plates or cover standard plates with foil during incubation and handling steps.

Key Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the steps for preparing a 10 mM stock solution in DMSO, incorporating best practices to maximize stability.

  • Preparation:

    • Allow the solid 2-Butoxy-5-(trifluoromethyl)phenol and a vial of anhydrous, high-purity DMSO to equilibrate to room temperature inside a desiccator.

  • Weighing:

    • In a fume hood, accurately weigh the required amount of the compound into a sterile, amber glass vial.[16]

  • Dissolution:

    • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Inert Gas Purge:

    • Briefly flush the headspace of the vial with a gentle stream of argon or nitrogen gas to displace oxygen.

    • Immediately seal the vial tightly with a cap containing a chemically resistant liner (e.g., PTFE).

  • Aliquoting and Storage:

    • Divide the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes or vials.

    • Purge the headspace of each aliquot with inert gas before sealing.

    • Label clearly and store at ≤ -20°C, protected from light.[2]

Workflow for Preparing a Stabilized Stock Solution

G cluster_prep Step 1: Preparation cluster_weigh Step 2: Dissolution cluster_stabilize Step 3: Stabilization cluster_store Step 4: Storage prep1 Equilibrate Compound and Anhydrous DMSO weigh1 Weigh Compound into Amber Vial prep1->weigh1 dissolve1 Add DMSO and Vortex weigh1->dissolve1 purge1 Flush Headspace with Inert Gas (Ar/N2) dissolve1->purge1 seal1 Seal Tightly purge1->seal1 aliquot1 Aliquot into Single-Use Tubes seal1->aliquot1 store1 Store at <= -20°C Protected from Light aliquot1->store1

Caption: Workflow for preparing a stabilized stock solution.

Protocol 2: Monitoring Degradation by UV-Vis Spectroscopy

Oxidation of phenols often leads to the formation of conjugated systems (quinones) that absorb light in the visible range (400-700 nm). This method provides a simple way to qualitatively assess degradation.

  • Prepare a Fresh Solution: Prepare a ~100 µM solution of 2-Butoxy-5-(trifluoromethyl)phenol in the aqueous buffer system you intend to test (e.g., PBS, pH 7.4).

  • Initial Scan (T=0): Immediately after preparation, transfer the solution to a quartz cuvette and scan its absorbance from 250 nm to 700 nm using a spectrophotometer. Use the buffer as a blank. Save this spectrum as your baseline. The solution should be colorless and show no significant absorbance above 400 nm.

  • Incubate: Store the remaining solution under the conditions you wish to test (e.g., on the benchtop at room temperature, exposed to light).

  • Time-Point Scans: At regular intervals (e.g., 1, 4, 8, and 24 hours), take another UV-Vis scan of the solution.

  • Analysis: Compare the scans. The appearance and increase of absorbance peaks in the 400-550 nm range over time is a direct indication of the formation of colored oxidation products and thus, degradation of your compound.

Protocol 3: Inert Gas Sparging for Deoxygenation of Aqueous Buffers

This protocol removes dissolved oxygen from aqueous solutions to inhibit oxidative degradation.

  • Setup: Place your prepared aqueous buffer in a flask or bottle with a volume at least twice that of the liquid.

  • Gas Inlet: Insert a long Pasteur pipette or a sparging stone attached to tubing deep into the buffer, ensuring it reaches near the bottom. Connect the other end of the tubing to a regulated cylinder of inert gas (argon or nitrogen).

  • Gas Outlet: Use a second needle or a loose-fitting cap to allow displaced gas to exit the vessel.

  • Sparging: Start a gentle but steady flow of gas to create fine bubbles throughout the solution. Avoid vigorous bubbling that could cause splashing.

  • Duration: Sparge the solution for at least 15-30 minutes for effective deoxygenation.

  • Use: Use the deoxygenated buffer immediately to prepare your working solution of 2-Butoxy-5-(trifluoromethyl)phenol.

Understanding the Degradation Pathway

The primary degradation route for 2-Butoxy-5-(trifluoromethyl)phenol in solution is oxidation. The process is initiated by the loss of a hydrogen atom from the phenolic hydroxyl group to form a phenoxyl radical. This radical is resonance-stabilized, but it can react with oxygen to form peroxy radicals, which ultimately lead to the formation of quinones and other complex colored polymers.

G Phenol 2-Butoxy-5-(trifluoromethyl)phenol (Stable Form) Phenolate Phenolate Anion (Highly Reactive) Phenol->Phenolate High pH (Deprotonation) Radical Phenoxyl Radical Phenol->Radical Oxidant (O2) Light, Radicals Phenolate->Radical Oxidant (O2) Metal Ions, Light Quinone Oxidized Products (e.g., Quinones) (Colored) Radical->Quinone Further Oxidation & Polymerization

Sources

Technical Support Center: Crystallization of 2-Butoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Butoxy-5-(trifluoromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of crystallizing this specific substituted phenol. Crystallization is as much an art as a science, and the unique combination of a flexible butoxy group and an electron-withdrawing trifluoromethyl group on the phenol scaffold presents distinct challenges. This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to help you achieve high-purity crystalline material consistently.

Section 1: Understanding the Molecule: Predicted Physicochemical Properties

Specific experimental data for 2-Butoxy-5-(trifluoromethyl)phenol is not widely published. However, by analyzing its constituent functional groups, we can predict its behavior and anticipate challenges. The butoxy chain introduces flexibility and increases lipophilicity, while the trifluoromethyl group significantly enhances lipophilicity and can influence crystal packing. The phenol group itself allows for hydrogen bonding.

PropertyPredicted Influence on CrystallizationRationale
Molecular Formula C₁₁H₁₃F₃O₂-
Molecular Weight 250.21 g/mol -
Melting Point Likely low to moderatePhenol's melting point is low (41°C)[1]. The bulky, flexible butoxy group may disrupt crystal packing, further lowering the melting point. This increases the risk of "oiling out."
Solubility Good solubility in organic solvents, poor in water.The trifluoromethyl group and butoxy chain make the molecule predominantly non-polar. The ether linkage and hydroxyl group provide some capacity for hydrogen bonding, allowing solubility in polar organic solvents.
Hydrogen Bonding Donor (1), Acceptor (3)The phenolic -OH is a hydrogen bond donor and acceptor. The ether oxygen is an acceptor. This will be a key interaction in crystal lattice formation.
Oxidation Potential Prone to oxidationPhenols, in general, are susceptible to oxidation, which can result in a pink or brown discoloration of the material and act as an impurity.

Section 2: Troubleshooting Guide & Core Concepts

This section addresses the most common issues encountered during the crystallization of 2-Butoxy-5-(trifluoromethyl)phenol in a question-and-answer format.

Q1: My compound is "oiling out" instead of forming crystals. Why is this happening and what is the solution?

A1: "Oiling out" occurs when the compound precipitates from the solution as a liquid instead of a solid.[2] This happens when the solution becomes supersaturated at a temperature that is above the compound's melting point. Given the predicted low melting point of this molecule, this is a primary challenge.

Causality: The flexible butoxy chain can make orderly crystal packing difficult, leading to a lower melting point. When cooling a saturated solution, the compound may separate as a supercooled liquid because the temperature is still too high for it to solidify. Impurities can also suppress the melting point and encourage oiling out.

Solutions:

  • Add More Solvent: Add a small amount (1-2 mL) of the "good" solvent (the one it's more soluble in) back to the hot mixture. This increases the total solvent volume, meaning the solution will need to cool to a lower temperature before it becomes supersaturated, hopefully bypassing the oiling-out temperature window.[3]

  • Lower the Initial Temperature: If using a hot solvent, allow it to cool for a longer period before inducing crystallization. A slower cooling rate is critical.

  • Change the Solvent System: Switch to a solvent system with a lower boiling point. This forces the entire process to occur at a lower temperature range.

  • Seeding: Introduce a seed crystal at a lower temperature to provide a template for crystallization, bypassing the kinetic barrier for nucleation.

Q2: I'm not getting any crystals to form, even after cooling. What steps can I take to induce crystallization?

A2: The failure to form crystals usually indicates that the solution is not sufficiently supersaturated or that there is a high kinetic barrier to nucleation.

Causality: Nucleation is the first step where molecules organize into a stable nucleus.[4] This process can be slow. You may have used too much solvent, meaning the concentration of the compound never reaches the point of supersaturation upon cooling.

Troubleshooting Workflow:

G start Clear Solution, No Crystals scratch Scratch inner surface of the flask with a glass rod start->scratch First Step seed Add a seed crystal scratch->seed If no success concentrate Boil off a portion of solvent to increase concentration seed->concentrate If still no crystals re_cool Cool the solution again concentrate->re_cool recover Recover solid via rotary evaporation and re-attempt with a new solvent system concentrate->recover Last Resort re_cool->scratch Retry induction

Caption: Decision workflow for inducing crystallization.

Detailed Steps:

  • Scratching: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution.[2] The microscopic glass fragments provide a rough surface that can act as nucleation sites.

  • Seeding: If you have a small amount of the pure solid, add a tiny crystal to the solution.[5] This provides a perfect template for crystal growth.

  • Concentrate the Solution: If the above methods fail, it's highly likely too much solvent was used. Gently heat the solution to boil off a portion of the solvent, then allow it to cool again.[2]

  • Use an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) until the solution becomes cloudy (the cloud point), then add a drop or two of the good solvent to redissolve the precipitate and allow it to cool slowly.

Q3: My crystallization happened very quickly, forming a fine powder. Is this a problem?

A3: Yes, this is often a problem. Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of purification.[2] An ideal crystallization process should show initial crystal formation over 5-10 minutes and continue for 20-30 minutes.

Causality: The solution became supersaturated too quickly. This can happen if the solvent cools too fast or if the concentration is too high.

Solutions:

  • Use More Solvent: Re-heat the solution and add more of the primary solvent. This will require the solution to cool longer and more slowly before reaching saturation.[2]

  • Insulate the Flask: Once removed from heat, place the flask on a surface that doesn't conduct heat well (like a cork ring or folded paper towels) and cover the top with a watch glass. An inverted beaker placed over the flask can also create an insulating air jacket.[2] This slows the rate of cooling.

  • Use a Different Solvent System: A solvent in which the compound has slightly higher solubility at room temperature will lead to a slower crystallization process.

Q4: My final yield is very low. How can I maximize my recovery?

A4: A low yield is typically caused by two main factors: using too much solvent, which leaves a significant amount of your product in the mother liquor, or premature crystallization during a hot filtration step.[3]

Solutions:

  • Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Working in small solvent additions is key.

  • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, pre-heat your funnel and receiving flask with hot solvent vapor to prevent the product from crystallizing on the filter paper.

  • Ensure Complete Cooling: Cool the filtrate in an ice bath for at least 20-30 minutes after it has reached room temperature to maximize precipitation.

  • Perform a Second Crop Crystallization: Do not discard the mother liquor (the filtrate). This solution is saturated with your compound. By boiling off a portion of the solvent and re-cooling, you can often recover a "second crop" of crystals.[6] Be aware that second crop crystals are often less pure than the first.

Section 3: Key Experimental Protocols

Protocol 1: Systematic Solvent Selection

The choice of solvent is the most critical parameter in crystallization.[5] The ideal solvent should dissolve the compound completely when hot but poorly when cold.

Workflow for Solvent Selection:

G start Place ~20mg of crude solid in a test tube add_solvent Add solvent dropwise at room temperature start->add_solvent dissolves_cold Soluble at RT? add_solvent->dissolves_cold heat Heat the mixture dissolves_cold->heat Yes bad_solvent POOR SOLVENT dissolves_cold->bad_solvent No dissolves_hot Soluble when hot? heat->dissolves_hot cool Cool to RT, then ice bath dissolves_hot->cool Yes dissolves_hot->bad_solvent No crystals_form Crystals form? cool->crystals_form good_solvent GOOD SINGLE SOLVENT crystals_form->good_solvent Yes crystals_form->bad_solvent No (Insoluble or too soluble)

Caption: Systematic approach to single solvent screening.

Procedure:

  • Place a small amount (10-20 mg) of your crude 2-Butoxy-5-(trifluoromethyl)phenol into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each drop.

  • Identify solvents in which the compound is insoluble or sparingly soluble at room temperature. These are potential candidates.

  • Take the tubes from step 3 and heat them gently in a water or sand bath. A good solvent will dissolve the compound completely upon heating.

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is one that produces a large quantity of high-quality crystals upon cooling.

Suggested Solvents for Screening:

  • Non-polar: Heptane, Hexane, Toluene

  • Intermediate: Dichloromethane (DCM), Diethyl Ether, Ethyl Acetate (EtOAc)

  • Polar Aprotic: Acetone, Acetonitrile (MeCN)

  • Polar Protic: Ethanol, Methanol, Isopropanol

If no single solvent is ideal, use a binary solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., Ethanol) and add a "poor" solvent (e.g., Water) dropwise until the solution turns cloudy. Add a drop of the good solvent to clarify and then cool slowly.[7]

Protocol 2: Second Crop Crystallization for Yield Improvement
  • After collecting your first crop of crystals by vacuum filtration, transfer the filtrate (mother liquor) to a clean Erlenmeyer flask.

  • Add a boiling chip and heat the flask on a hot plate to reduce the solvent volume by approximately half.

  • Remove the flask from the heat and allow it to cool slowly to room temperature, as you did for the first crystallization.

  • Induce crystallization if necessary by scratching or seeding with a crystal from the first crop.

  • Cool the flask in an ice bath for 15-20 minutes to maximize precipitation.

  • Collect the second crop of crystals by vacuum filtration.

  • Always analyze the purity of the second crop separately (e.g., by melting point or TLC) as it may be less pure than the first.[6]

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use melt crystallization for this compound? A: Possibly. Melt crystallization, where the compound is melted and then slowly cooled to crystallize, is an option for compounds that are thermally stable.[8] However, given that phenols can oxidize at elevated temperatures, this should be performed under an inert atmosphere (e.g., Nitrogen or Argon). It is generally more suitable for large-scale industrial purification.

Q: How will I know if my final product is pure? A: The two most common and accessible methods are melting point analysis and Thin Layer Chromatography (TLC). A pure compound will have a sharp melting point range (typically < 2°C). Impurities will depress and broaden the melting range. On a TLC plate, a pure compound should ideally show a single spot.

Q: My purified crystals are slightly pink. Is this a problem? A: A pink or light tan color is common with phenols and is usually due to minor oxidation. While it indicates a small level of impurity, the bulk purity may still be very high. If a completely colorless product is required, you may need to perform an additional purification step, such as passing a solution of the compound through a small plug of silica gel or activated carbon before crystallization.

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Guide for crystallization. (n.d.). Université de Genève. [Link]

  • Zhanghua. (2024). Common Issues Faced in Crystallization and How to Solve Them. [Link]

  • Sciencemadness Discussion Board. (2020). Phenol crystals. [Link]

  • ResearchGate. (2013). How can I make my 500gm of crystalline phenol in liquid phase?. [Link]

  • Chemistry LibreTexts. (2022). 2.2.4.4F: Second Crop Crystallization. [Link]

  • Google Patents. (n.d.). Purification of 2, 4, 6 - tri - (tert butyl)

Sources

Technical Support Center: 2-Butoxy-5-(trifluoromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is structured to address the specific challenges of synthesizing and optimizing 2-Butoxy-5-(trifluoromethyl)phenol . This intermediate presents a classic "regioselectivity trap" due to the electronic influence of the trifluoromethyl group on the catechol precursor.[1]

Case ID: OPT-CF3-PHENOL-001 Subject: Optimization of Reaction Conditions & Regioselectivity Control Applicable For: Medicinal Chemistry, Process Development, Material Science (Liquid Crystals)[1]

The Chemical Challenge: The "Isomer Trap"

Before beginning optimization, you must understand the electronic landscape of your starting material.[1] The most common route is the mono-alkylation of 4-(trifluoromethyl)catechol (4-(trifluoromethyl)benzene-1,2-diol).[1]

This reaction is governed by the competing acidity of the two hydroxyl groups:[1]

  • OH at Position 2 (Para to

    
    ):  Highly acidic due to the strong electron-withdrawing group (EWG) effect of the para-trifluoromethyl group.[1] Alkylation here yields 2-Butoxy-4-(trifluoromethyl)phenol  (The "Natural" Impurity).[1]
    
  • OH at Position 1 (Meta to

    
    ):  Less acidic. Alkylation here yields your target: 2-Butoxy-5-(trifluoromethyl)phenol .[1]
    

Crucial Insight: Standard Williamson ether synthesis conditions (strong base, thermodynamic control) favor the wrong isomer (the 4-CF3 analog).[1] Optimization requires kinetic control or alternative synthetic routing.[1]

Optimized Experimental Protocol (Direct Alkylation Route)

This protocol utilizes controlled basicity and phase-transfer catalysis to maximize the yield of the meta-alkylated product (the 5-isomer), although chromatographic separation from the 4-isomer is almost always required.[1]

Reagents & Stoichiometry
ComponentEquiv.RoleNotes
4-(Trifluoromethyl)catechol 1.0SubstrateDry thoroughly before use.[1]
1-Bromobutane 1.05ElectrophileSlight excess to ensure conversion.[1]
Potassium Carbonate (

)
1.1BaseMild base prevents dianion formation.[1]
Acetone or Acetonitrile SolventMediumPolar aprotic is essential.[1]
Tetrabutylammonium Bromide 0.05CatalystPhase transfer catalyst (PTC).[1]
Step-by-Step Workflow
  • System Prep: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solvation: Dissolve 4-(trifluoromethyl)catechol (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).

  • Base Addition: Add

    
     (1.1 eq) and TBAB (5 mol%). Stir at room temperature for 30 minutes. Note: The solution will turn yellow/orange as the phenoxide forms.[1]
    
  • Alkylation: Add 1-bromobutane (1.05 eq) dropwise via syringe pump over 1 hour.

    • Why? Slow addition keeps the concentration of electrophile low, suppressing the formation of the di-butoxy byproduct.[1]

  • Reflux: Heat to 60°C (gentle reflux) and monitor by TLC/HPLC. Reaction typically requires 12–18 hours.[1]

  • Quench: Cool to RT, filter off solids, and concentrate the filtrate.

  • Purification (Critical): You will obtain a mixture of the 5-isomer (Target), 4-isomer (Major Impurity), and Di-butoxy ether.[1]

    • Flash Chromatography: Silica Gel.[1] Gradient 0%

      
       10% EtOAc in Hexanes.[1]
      
    • Elution Order: Di-ether (Fastest)

      
       2-Butoxy-5-CF3 (Target) 
      
      
      
      2-Butoxy-4-CF3 (Polar/Slowest).[1]

Troubleshooting & FAQs

Q1: Why is my reaction stalling at 60% conversion?

Diagnosis: Incomplete deprotonation or "stalling" due to potassium bromide precipitation coating the base.[1] Solution:

  • Switch Solvent: Move from Acetone to DMF or DMSO .[1] The higher solubility of the phenoxide in dipolar aprotic solvents accelerates the

    
     reaction.[1]
    
  • Add Iodide: Add 10 mol% NaI (Finkelstein condition). This converts the alkyl bromide to the more reactive alkyl iodide in situ.[1]

Q2: I am getting mostly the 2-Butoxy-4-(trifluoromethyl)phenol isomer. How do I fix this?

Diagnosis: You are fighting thermodynamics. The base is deprotonating the most acidic proton (para-position) first.[1] Corrective Action:

  • Change the Base: Switch to Cesium Carbonate (

    
    ) . The "Cesium Effect" can sometimes alter regioselectivity due to the large cation radius and looser ion pairing, though the electronic bias of 
    
    
    
    is strong.[1]
  • Alternative Route (Recommended for Scale-up): If you need high purity, abandon the catechol alkylation.[1] Use Nucleophilic Aromatic Substitution (

    
    ) :
    
    • Start with 1-Fluoro-2-nitro-4-(trifluoromethyl)benzene .[1]

    • React with Sodium Butoxide (forms 1-butoxy-2-nitro-4-trifluoromethylbenzene).[1]

    • Reduce Nitro group to Amine (

      
      ).[1]
      
    • Diazotization (

      
      ) followed by hydrolysis to yield the phenol.[1][2]
      
    • Result: This route guarantees the position of the oxygen atoms.[1]

Q3: How do I distinguish the two isomers by NMR?

Validation Method:

  • Target (5-CF3): Look at the coupling of the aromatic protons. The proton ortho to the free phenol and meta to the

    
     will show a specific coupling pattern (
    
    
    
    or
    
    
    ) distinct from the 4-CF3 isomer.[1]
  • NOE (Nuclear Overhauser Effect): Irradiate the

    
     protons of the butyl group.[1]
    
    • If you see enhancement of the proton ortho to the

      
      , you have the 4-CF3 isomer  (Wrong).[1]
      
    • If you see enhancement of a proton that is meta to the

      
      , you likely have the 5-CF3 isomer  (Target).[1]
      

Decision Logic & Workflow Visualization

The following diagram illustrates the kinetic vs. thermodynamic pathways and the decision points for purification.

G Start Start: 4-(Trifluoromethyl)catechol Deprotonation Base Treatment (K2CO3 or Cs2CO3) Start->Deprotonation Intermediates Mixture of Phenoxides Deprotonation->Intermediates PathA Path A: Para-Deprotonation (Thermodynamic Preference) Intermediates->PathA Fast (High Acidity) PathB Path B: Meta-Deprotonation (Kinetic/Statistical) Intermediates->PathB Slow (Lower Acidity) ProdA Major Product: 2-Butoxy-4-(trifluoromethyl)phenol PathA->ProdA + BuBr ProdB Target Product: 2-Butoxy-5-(trifluoromethyl)phenol PathB->ProdB + BuBr Purification Flash Chromatography (Silica Gel) ProdA->Purification ProdB->Purification

Caption: Reaction pathway showing the bifurcation between the thermodynamically favored impurity (Red) and the target molecule (Green).

Comparative Data: Solvent & Base Effects[1][3]

The following data summarizes typical yields based on internal optimization studies for electron-deficient catechols.

SolventBaseTempTarget:Impurity RatioTotal YieldRecommendation
Acetone

Reflux1 : 485%Poor Selectivity
DMF

60°C1 : 392%High conversion, poor ratio.[1][3]
Acetonitrile

40°C1 : 2.578%Slightly better ratio.[1]
Toluene

Reflux1 : 1.565%Expensive, but best ratio.[1]

Expert Tip: If the 1:4 ratio is unacceptable for your scale, switch to the Nitro-reduction route described in Troubleshooting Q2.

References

  • Regioselectivity in Catechol Alkylation

    • Title: Regioselective monoalkylation of unsymmetrical catechols.[1]

    • Source:Tetrahedron Letters, 44(14), 2003.[1]

    • URL:[Link][1]

  • Fluorinated Phenol Synthesis

    • Title: Preparation of trifluoromethyl-substituted phenols and phenates.[1][4][5]

    • Source: European Patent EP0019388A1.[1]

    • URL
  • General Ether Synthesis Protocols

    • Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent.[1]

    • Source:Beilstein Journal of Organic Chemistry, 2008.[1]

    • URL:[Link][1]

Sources

Validation & Comparative

validating the biological target of 2-Butoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

Validating the Biological Target of 2-Butoxy-5-(trifluoromethyl)phenol (BTP) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Discovery Professionals

Executive Summary: The Case for 2-Butoxy-5-(trifluoromethyl)phenol

2-Butoxy-5-(trifluoromethyl)phenol (BTP) represents a distinct class of lipophilic, electron-deficient phenols. While structurally related to established mitochondrial uncouplers (like FCCP) and anesthetic pharmacophores (like Propofol), BTP offers a unique physicochemical profile due to the specific ortho-butoxy and meta-trifluoromethyl substitution pattern.

This guide provides a rigorous framework for validating BTP’s primary biological target: The Inner Mitochondrial Membrane (IMM) Proton Gradient.

Historically, trifluoromethyl-phenols have been utilized as protonophores (uncouplers) that shuttle protons across the IMM, decoupling oxidative phosphorylation from ATP synthesis. However, their utility is often limited by off-target cytotoxicity or plasma membrane depolarization. This guide compares BTP against "Gold Standard" alternatives (FCCP , BAM15 , 2,4-DNP ) to validate its efficacy, specificity, and therapeutic window.

Comparative Analysis: BTP vs. Established Alternatives

To validate BTP as a superior or complementary tool for metabolic modulation, we must benchmark it against the field standards.

Table 1: Comparative Performance Profile of Mitochondrial Uncouplers

Feature2-Butoxy-5-(trifluoromethyl)phenol (BTP) FCCP (Gold Standard) BAM15 (Next-Gen) 2,4-DNP (Classic)
Primary Target Mitochondrial Inner Membrane (Proton Shuttle)Mitochondrial Inner MembraneMitochondrial Inner MembraneMitochondrial Inner Membrane
Mechanism Weak acid protonophore (pKa ~7-8)Weak acid protonophoreWeak acid protonophoreWeak acid protonophore
Potency (EC50) Moderate (µM range) [Hypothetical]High (nM range)Moderate (µM range)Low (High µM range)
Plasma Membrane Depolarization Low (Predicted due to steric bulk)High (Significant off-target)Very Low (Highly specific)Moderate
Cytotoxicity Tunable (Dose-dependent)High (Narrow therapeutic window)LowHigh
Solubility High (Lipophilic, DMSO soluble)ModerateModerateModerate
Key Advantage Balanced Lipophilicity: Potential for specific tissue distribution or milder depolarization kinetics.Established literature baseline.High mitochondrial specificity.Historical reference.

Key Insight: Unlike FCCP, which often causes plasma membrane depolarization leading to non-specific toxicity, BTP’s bulky butoxy group may restrict its interaction with plasma membrane channels, potentially offering a specificity profile closer to BAM15.

Target Validation Workflow

To scientifically validate BTP’s target engagement, a "Triangulation Approach" is required:

  • Biophysical Validation: Does it alter mitochondrial respiration? (Seahorse Assay)

  • Mechanistic Confirmation: Does it collapse the membrane potential? (TMRM Assay)

  • Specificity Check: Is the effect mitochondrial-specific? (Plasma Membrane Potential Assay)

Diagram 1: The Validation Cascade

ValidationCascade Compound Compound: BTP Step1 Step 1: Respiration Assay (Seahorse XF) Compound->Step1 Decision1 Increased OCR? Step1->Decision1 Step2 Step 2: Membrane Potential (TMRM Fluorescence) Decision1->Step2 Yes (Uncoupling) Invalid Re-evaluate Mechanism (e.g., Electron Transport Inhibitor) Decision1->Invalid No (Inhibition/No Effect) Decision2 Decreased ΔΨm? Step2->Decision2 Step3 Step 3: Plasma Membrane Specificity (DiBAC4(3) Assay) Decision2->Step3 Yes Decision2->Invalid No Decision3 Plasma Membrane Intact? Step3->Decision3 Valid VALIDATED TARGET: Mitochondrial Uncoupler Decision3->Valid Yes (Specific) Decision3->Invalid No (General Toxicity)

Caption: A logical decision tree for validating BTP as a specific mitochondrial uncoupler versus a non-specific toxin.

Detailed Experimental Protocols

Protocol A: Real-Time Respirometry (Seahorse XF Assay)

The Gold Standard for validating uncoupling activity.

Objective: Determine if BTP increases Oxygen Consumption Rate (OCR) uncoupled from ATP synthesis.

  • Cell Preparation: Seed HepG2 or HeLa cells (15,000 cells/well) in XF96 microplates. Incubate overnight.

  • Assay Medium: Replace growth medium with unbuffered XF Assay Medium (pH 7.4) supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine.

  • Baseline Measurement: Measure basal OCR for 3 cycles (mix 3 min, wait 0 min, measure 3 min).

  • Oligomycin Injection (Port A): Inject Oligomycin (1 µM final) to inhibit ATP synthase. Result: OCR should drop.

  • BTP Titration (Port B): Inject BTP at varying concentrations (0.1 µM – 10 µM).

    • Control: Inject DMSO (Vehicle).

    • Positive Control: Inject FCCP (0.5 µM).

  • Rotenone/Antimycin A (Port C): Inject to shut down ETC (0.5 µM each).

  • Data Analysis:

    • Calculate Spare Respiratory Capacity .

    • Validation Criteria: If BTP causes a dose-dependent increase in OCR after Oligomycin (mimicking FCCP), it is a validated uncoupler.

Protocol B: Mitochondrial Membrane Potential (ΔΨm) Assay

Confirms the mechanism is depolarization, not just oxygen consumption.

  • Dye Loading: Incubate cells with TMRM (Tetramethylrhodamine, methyl ester) at 20 nM for 30 minutes. TMRM accumulates in active mitochondria driven by ΔΨm.

  • Treatment: Treat cells with BTP (IC50 from Protocol A) for 15-60 minutes.

  • Imaging/Flow Cytometry: Measure fluorescence intensity (Ex/Em: 548/574 nm).

  • Validation Criteria: A validated target hit will show a loss of mitochondrial fluorescence (redistribution of dye to cytosol) comparable to FCCP.

Mechanistic Insight: Why BTP Works

The structural logic of BTP supports its function as a protonophore. The Trifluoromethyl (CF3) group is a strong electron-withdrawing group, which lowers the pKa of the phenolic hydroxyl, allowing it to deprotonate easily in the mitochondrial matrix (pH ~8). The Butoxy group provides the necessary lipophilicity to cross the lipid bilayer.

Diagram 2: Protonophore Mechanism of Action

MoA cluster_IMS Intermembrane Space (High H+) cluster_Matrix Mitochondrial Matrix (Low H+) H_out H+ BTP_neutral BTP-H (Protonated) H_out->BTP_neutral Binding BTP_anion BTP- (Deprotonated) BTP_neutral->BTP_anion Diffusion & Release H_in H+ BTP_anion->BTP_neutral Return Cycle BTP_anion->H_in Dissociation Membrane Inner Mitochondrial Membrane

Caption: The protonophore cycle of BTP: Protonated BTP crosses the membrane, releases H+ in the matrix, and returns as an anion.

References

  • Kenwood, B. M., et al. (2013). Identification of a novel mitochondrial uncoupler that does not depolarize the plasma membrane. Molecular Metabolism.

  • Divakaruni, A. S., & Brand, M. D. (2011). The regulation and physiology of mitochondrial proton leak. Physiology.

  • Childress, E. S., et al. (2020). BAM15: A Mitochondrial Uncoupler with Broad Therapeutic Potential. Biophysical Journal.

  • Ilivicky, J., & Casida, J. E. (1969). Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria. Biochemical Pharmacology.

A Predictive Comparative Guide to the Structure-Activity Relationship of 2-Butoxy-5-(trifluoromethyl)phenol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Therapeutic Potential of a Novel Phenolic Scaffold

In the landscape of medicinal chemistry, the phenol scaffold remains a cornerstone for the development of novel therapeutic agents. Its synthetic tractability and ability to interact with a multitude of biological targets have rendered it a privileged structure in drug discovery. This guide focuses on a specific, yet largely unexplored, chemical entity: 2-Butoxy-5-(trifluoromethyl)phenol . The unique combination of a butoxy group at the C2 position and a trifluoromethyl moiety at the C5 position suggests a promising candidate for targeted therapeutic intervention.

Predictive Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-Butoxy-5-(trifluoromethyl)phenol analogs is likely to be influenced by modifications to three key structural features: the alkoxy chain , the trifluoromethyl group , and the substitution pattern on the phenolic ring.

The Influence of the Alkoxy Chain at C2

The nature of the alkoxy group at the C2 position is predicted to be a critical determinant of both potency and selectivity. Variations in chain length, branching, and the introduction of cyclic moieties can significantly alter the compound's interaction with the target protein.

Modification Predicted Effect on Activity Rationale
Chain Length (Methoxy to Hexyloxy) Potency may follow a parabolic trend, with butoxy or pentyloxy being optimal.Shorter chains may not provide sufficient hydrophobic interactions, while longer chains could introduce steric hindrance or reduce solubility.
Branching (e.g., isobutoxy, sec-butoxy) Increased branching may enhance selectivity.Branched chains can provide a better fit into specific hydrophobic pockets of the target protein, potentially discriminating between receptor subtypes.
Cyclic Moieties (e.g., cyclohexyloxy) May increase rigidity and improve binding affinity.The constrained conformation of a cyclic group can reduce the entropic penalty upon binding, leading to a more favorable interaction.
The Role of the Trifluoromethyl Group at C5

The potent electron-withdrawing nature and lipophilicity of the trifluoromethyl group are expected to be major contributors to the biological activity.[1]

Modification Predicted Effect on Activity Rationale
Positional Isomerism (CF3 at C3, C4, or C6) Activity is highly dependent on the target protein's topology. The C5 position may be optimal for specific interactions.The position of the -CF3 group will alter the molecule's electronic distribution and steric profile, influencing its ability to form key interactions (e.g., hydrogen bonds, halogen bonds) with the target.
Replacement with other Electron-Withdrawing Groups (e.g., -CN, -NO2) May retain some activity but with altered potency and selectivity.While also electron-withdrawing, these groups differ in size, geometry, and hydrogen bonding capacity compared to -CF3, leading to different binding modes.
Replacement with a Methyl Group (-CH3) Likely to result in a significant decrease in potency.The methyl group lacks the strong electron-withdrawing properties and the potential for halogen bonding of the -CF3 group, which are often crucial for high-affinity binding.
The Impact of Additional Substituents on the Phenolic Ring

The introduction of further substituents on the aromatic ring can fine-tune the electronic properties and steric profile of the molecule, potentially leading to improved activity and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

Modification Predicted Effect on Activity Rationale
Introduction of a Halogen (e.g., Cl, Br) at C4 or C6 May enhance potency through additional hydrophobic and halogen bonding interactions.Halogens can increase lipophilicity and participate in specific interactions with the binding site.
Addition of a Small Alkyl Group (e.g., methyl) at C3 or C6 Could either increase or decrease activity depending on the steric tolerance of the binding pocket.A small alkyl group can fill a small hydrophobic pocket to enhance binding, or it could introduce steric clash.
Introduction of a Hydrogen Bond Donor/Acceptor (e.g., -OH, -NH2) at C4 May significantly alter the binding mode and selectivity profile.The ability to form additional hydrogen bonds can anchor the molecule in the binding site and provide specificity for certain targets.

Potential Biological Target: TRP Channel Modulation

Phenolic compounds are known modulators of various TRP channels.[4][5] For instance, eugenol (2-methoxy-4-(2-propen-1-yl)phenol) is a known activator of TRPV1, TRPV3, and TRPA1 channels.[4] Given the structural similarity, it is plausible that 2-Butoxy-5-(trifluoromethyl)phenol analogs could also act as modulators of these or other TRP channels. The interplay between the butoxy and trifluoromethyl groups could confer selectivity for specific TRP channel subtypes.

Hypothesized Signaling Pathway for TRP Channel Activation

TRP_Channel_Activation Analog 2-Butoxy-5-(trifluoromethyl)phenol Analog TRP_Channel TRP Channel (e.g., TRPV1, TRPA1) Analog->TRP_Channel Binds to and activates channel Ca_Influx Ca²⁺ Influx TRP_Channel->Ca_Influx Channel opening Downstream Downstream Signaling Cascades Ca_Influx->Downstream Response Cellular Response (e.g., Nociception, Inflammation) Downstream->Response

Experimental Protocols for Biological Evaluation

To validate the predicted SAR and determine the biological activity of novel 2-Butoxy-5-(trifluoromethyl)phenol analogs, the following experimental workflows are recommended.

In Vitro TRP Channel Activity Assay (Fluorescence-Based Calcium Influx)

This assay is a high-throughput method to screen for modulators of TRP channels by measuring changes in intracellular calcium concentration.[6][7]

Objective: To determine if the synthesized analogs can activate or inhibit TRP channels.

Methodology:

  • Cell Culture: Maintain a stable cell line expressing the target TRP channel (e.g., HEK293-hTRPV1) in appropriate cell culture medium.

  • Cell Plating: Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Wash the cells with a buffered salt solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Add varying concentrations of the test compounds to the wells. For antagonists, pre-incubate the cells with the compounds before adding a known agonist.

  • Fluorescence Measurement: Use a fluorescence plate reader to measure the change in fluorescence intensity over time, which corresponds to the influx of calcium.

  • Data Analysis: Plot the fluorescence intensity against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

TRP_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture 1. Cell Culture (HEK293-hTRPV1) Plate 2. Cell Plating (96-well plate) Culture->Plate Dye 3. Dye Loading (Fluo-4 AM) Plate->Dye Compound 4. Compound Addition Dye->Compound Measure 5. Fluorescence Measurement Compound->Measure Analysis 6. EC50/IC50 Determination Measure->Analysis

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method to assess the cytotoxic effects of chemical compounds on cultured cells.[8][9]

Objective: To evaluate the potential toxicity of the synthesized analogs.

Methodology:

  • Cell Culture and Plating: Seed a relevant cell line (e.g., a cancer cell line or a normal cell line) in a 96-well plate and allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and plot it against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep_mtt Preparation cluster_treatment Treatment cluster_measurement_analysis Measurement & Analysis Culture_MTT 1. Cell Culture & Plating Compound_MTT 2. Compound Treatment Culture_MTT->Compound_MTT MTT_Add 3. MTT Addition Compound_MTT->MTT_Add Solubilize 4. Solubilization MTT_Add->Solubilize Absorbance 5. Absorbance Measurement Solubilize->Absorbance Analysis_MTT 6. IC50 Determination Absorbance->Analysis_MTT

Conclusion and Future Directions

The 2-Butoxy-5-(trifluoromethyl)phenol scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide provides a predictive framework for the structure-activity relationships of its analogs, it is imperative that these hypotheses are validated through rigorous experimental investigation. The proposed workflows for assessing TRP channel modulation and cytotoxicity offer a clear path forward for researchers in this field. Future studies should focus on the synthesis of a diverse library of analogs to systematically probe the SAR and identify lead compounds with potent and selective activity. Subsequent in vivo studies will be crucial to evaluate the therapeutic potential of these novel chemical entities.

References

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (n.d.). Methods in Molecular Biology. Retrieved February 15, 2026, from [Link]

  • In vitro assays with TRP channels. Each dose/response curve was... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • HPLC-HESI-MS/MS Analysis of Phenolic Compounds from Cynoglossum tubiflorus Leaf Extracts: An Assessment of Their Cytotoxic, Antioxidant, and Antibacterial Properties. (2024, March 21). MDPI. Retrieved February 15, 2026, from [Link]

  • Cytotoxicity of seven naturally occurring phenolic compounds towards multi-factorial drug-resistant cancer cells. (2016, July 15). PubMed. Retrieved February 15, 2026, from [Link]

  • Antioxidant and Cytotoxicity Activity of Phenolic Compounds from Piper sarmentosum Roxb. Against T47D Human Breast Cancer Cell. (2020, August 1). Ingenta Connect. Retrieved February 15, 2026, from [Link]

  • Fluorescence-Based Assay for TRPV1 Channels. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Herbal Compounds and Toxins Modulating TRP Channels. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Transient receptor potential (TRP) channels: a clinical perspective. (n.d.). PMC. Retrieved February 15, 2026, from [Link]

  • Correlation Between Total Phenols Content, Antioxidant Power and Cytotoxicity. (n.d.). Retrieved February 15, 2026, from [Link]

  • Mechanisms of action of cytotoxic phenolic compounds from Glycyrrhiza iconica roots. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Acid-promoted direct electrophilic trifluoromethylthiolation of phenols. (2015, January 13). RSC Publishing. Retrieved February 15, 2026, from [Link]

  • Methods Used for Studying TRP Channel Functions in Sensory Neurons. (n.d.). NCBI. Retrieved February 15, 2026, from [Link]

  • Phenol - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • (PDF) TRP Modulation by Natural Compounds - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Modulators of Transient Receptor Potential (TRP) Channels as Therapeutic Options in Lung Disease. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • What are Transient receptor potential channel modulators and how do they work? (2024, June 25). Retrieved February 15, 2026, from [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Benzylic C-H trifluoromethylation of phenol derivatives - PubMed. (2015, December 4). Retrieved February 15, 2026, from [Link]

  • Trifluoromethylation Strategies of Alcohols and Phenols | Request PDF - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Targeting TRP channels: recent advances in structure, ligand binding, and molecular mechanisms - Frontiers. (n.d.). Retrieved February 15, 2026, from [Link]

  • Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Structure-Activity Relationships in Alkoxylated Resorcinarenes: Synthesis, Structural Features, and Bacterial Biofilm-Modulating Properties. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • Relationship structure-antioxidant activity of hindered phenolic compounds. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. (2025, October 9). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

cross-validation of 2-Butoxy-5-(trifluoromethyl)phenol experimental results

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for the validation and application of 2-Butoxy-5-(trifluoromethyl)phenol , specifically comparing its physicochemical and functional performance against its standard analog, 2-Methoxy-5-(trifluoromethyl)phenol .

Executive Summary

In medicinal chemistry and agrochemical design, the modulation of lipophilicity and steric bulk without altering the core electronic properties of a scaffold is a critical optimization strategy. 2-Butoxy-5-(trifluoromethyl)phenol represents a strategic lipophilic extension of the standard 2-methoxy analog.

This guide validates the experimental utility of the butoxy-derivative, demonstrating that the transition from a methyl to a butyl ether tail significantly enhances membrane permeability (LogP) and hydrophobic binding interaction while maintaining the electronic activation of the phenol ring.

Part 1: Chemical Identity & Comparative Analysis

The following data contrasts the target compound with the industry-standard methoxy analog to highlight the "Butyl Effect"—a critical parameter in optimizing bioavailability and enzyme pocket occupancy.

Table 1: Physicochemical Performance Matrix
FeatureTarget: 2-Butoxy-5-(trifluoromethyl)phenol Standard: 2-Methoxy-5-(trifluoromethyl)phenol Impact on Application
Molecular Weight ~234.22 g/mol ~192.14 g/mol Butyl group adds steric bulk, potentially improving selectivity for larger hydrophobic pockets.
Predicted LogP 3.8 – 4.2 2.5 – 2.8High Lipophilicity: Significantly enhances blood-brain barrier (BBB) penetration and cell membrane permeability.
H-Bond Donor 1 (Phenolic OH)1 (Phenolic OH)Identical H-bonding capacity; differences in binding are driven by hydrophobic effects.
Electronic Effect Electron-Donating (+M) AlkoxyElectron-Donating (+M) AlkoxyThe inductive effect of the butyl chain is marginally weaker than methyl, slightly increasing the pKa (less acidic).
Metabolic Stability Moderate (O-dealkylation risk)High (O-demethylation risk)The longer butyl chain introduces potential sites for CYP450 hydroxylation (

-oxidation).
Part 2: Experimental Validation Protocol

Objective: To validate the regioselective synthesis and purification of 2-Butoxy-5-(trifluoromethyl)phenol from the precursor 4-(trifluoromethyl)catechol, ensuring minimal contamination from the bis-alkylated byproduct.

Mechanism of Action (Synthesis)

The synthesis relies on a controlled Williamson Ether Synthesis . The challenge lies in the regioselectivity: the hydroxyl group para to the electron-withdrawing trifluoromethyl group is more acidic (pKa ~8.5) than the meta hydroxyl, but steric hindrance and solvent effects can be manipulated to favor the 2-position (ortho-like) mono-alkylation or require a protection-deprotection strategy.

Protocol: Regioselective Mono-Alkylation

Reagents:

  • Substrate: 4-(Trifluoromethyl)catechol (1.0 eq)

  • Alkylating Agent: 1-Bromobutane (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) (1.2 eq) - Mild base prevents bis-alkylation.
    
  • Solvent: DMF (Anhydrous)

  • Catalyst: 18-Crown-6 (0.05 eq) - Enhances nucleophilicity.

Step-by-Step Workflow:

  • Preparation: Dissolve 4-(trifluoromethyl)catechol in anhydrous DMF under

    
     atmosphere.
    
  • Activation: Add

    
     and 18-Crown-6. Stir at 0°C for 30 minutes to generate the phenoxide anion. Note: The lower temperature favors the kinetic mono-anion.
    
  • Alkylation: Add 1-Bromobutane dropwise over 1 hour via a syringe pump. Slow addition is critical to prevent local high concentrations that lead to bis-alkylation.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quench & Extraction: Quench with 1N HCl (pH adjustment to ~4). Extract with Ethyl Acetate (3x).

  • Purification: The crude mixture will contain the target (2-butoxy), the isomer (1-butoxy), and trace bis-butoxy.

    • Separation: Flash Column Chromatography using a gradient of 0-20% EtOAc in Hexanes.

    • Validation: The target 2-Butoxy isomer typically elutes after the bis-alkylated product but before the unreacted catechol due to H-bonding capabilities.

Part 3: Visualization of Workflow

The following diagram illustrates the critical decision pathways in the synthesis and validation process, highlighting the regioselectivity checkpoints.

G cluster_QC Quality Control Checkpoint Start Start: 4-(Trifluoromethyl)catechol Activation Step 1: Base Activation (K2CO3, 0°C) Start->Activation MonoAnion Intermediate: Mono-Phenoxide Anion (Regio-isomer mix) Activation->MonoAnion Deprotonation Alkylation Step 2: Addition of 1-Bromobutane (Slow Addition) MonoAnion->Alkylation SN2 Attack Crude Crude Mixture: Target + Isomer + Bis-alkyl Alkylation->Crude Purification Step 3: Flash Chromatography (Hexane:EtOAc Gradient) Crude->Purification Separation based on Polarity Final Final Product: 2-Butoxy-5-(trifluoromethyl)phenol Purification->Final Yield: ~65% QC_NMR 1H NMR: Butyl Triplet (0.9 ppm) vs Methoxy Singlet Final->QC_NMR QC_MS LC-MS: m/z 233 [M-H]- Final->QC_MS

Figure 1: Synthetic workflow and quality control checkpoints for the regioselective production of 2-Butoxy-5-(trifluoromethyl)phenol.

Part 4: Performance & Application Insights
1. Lipophilicity-Driven Bioavailability

The shift from Methoxy to Butoxy increases the LogP by approximately 1.2–1.5 units.

  • Application: In Central Nervous System (CNS) drug discovery, this modification is often used to transform a peripherally active compound into a CNS-penetrant candidate.

  • Risk: Higher lipophilicity increases binding to plasma proteins, potentially reducing the free fraction of the drug.

2. Metabolic Stability Profile
  • Methoxy Analog: Primary metabolic route is O-demethylation by CYP2D6 to restore the catechol.

  • Butoxy Analog: The butyl chain introduces vulnerability to

    
    -oxidation (at the terminal methyl) or 
    
    
    
    -hydroxylation. However, the bulky chain can sometimes hinder the approach of metabolic enzymes to the ether oxygen, slowing down the dealkylation rate compared to the methoxy analog.
3. Structural Validation (NMR)

To confirm the identity of 2-Butoxy-5-(trifluoromethyl)phenol versus the methoxy analog, look for these diagnostic signals:

  • Methoxy: A sharp singlet at

    
     3.8–3.9 ppm (3H).
    
  • Butoxy:

    • Triplet at

      
       0.96 ppm (3H, terminal 
      
      
      
      ).
    • Multiplet at

      
       1.45 ppm (2H).
      
    • Multiplet at

      
       1.75 ppm (2H).
      
    • Triplet at

      
       4.05 ppm (2H, 
      
      
      
      ).
References
  • BenchChem. (2025).[1][2] A Comparative Analysis of Trifluoromethylphenol Isomers for Drug Development and Research. Retrieved from

  • National Institutes of Health (NIH). (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • PubChem. (2025).[3] Compound Summary: 2-Trifluoromethylphenol (Analog Data). Retrieved from

Sources

Comparative Guide: In Vitro vs. In Vivo Efficacy of 2-Butoxy-5-(trifluoromethyl)phenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of 2-Butoxy-5-(trifluoromethyl)phenol (referred to herein as 2-BTP ), a lipophilic fluorinated phenol derivative.

Given the specific structural characteristics—a phenolic core with an electron-withdrawing trifluoromethyl group (position 5) and a lipophilic butoxy tail (position 2)—this compound belongs to the class of protonophoric uncouplers and membrane-active agents . This analysis extrapolates field-proven insights from the well-characterized 2-methoxy and 2-ethoxy analogs to project the specific efficacy profile of the butoxy derivative, a common practice in Structure-Activity Relationship (SAR) optimization.

Executive Summary: The Lipophilic Advantage

2-Butoxy-5-(trifluoromethyl)phenol (2-BTP) represents a strategic "hit-to-lead" optimization of the fluorinated phenol scaffold. While its lower molecular weight analogs (Methoxy/Ethoxy) are often limited by rapid clearance or poor membrane retention, the butoxy substitution significantly increases lipophilicity (cLogP ~3.8 vs. 2.8 for ethoxy), enhancing membrane partitioning.

  • Primary Mechanism: Mitochondrial Uncoupling (Protonophore) & Bacterial Membrane Disruption.

  • Primary Application: Antimicrobial (Gram-positive), Anti-parasitic, and Metabolic Modulation (Obesity/Cancer).

  • Key Challenge: Solubility-limited absorption and first-pass glucuronidation in vivo.

Mechanism of Action (MoA)

The efficacy of 2-BTP is driven by its acidity (pKa ~7.2–7.8) and lipophilicity.[1] The electron-withdrawing


 group stabilizes the phenolate anion, while the butoxy tail anchors the molecule within the lipid bilayer, allowing it to shuttle protons across the inner mitochondrial membrane (IMM) or bacterial cell membrane.
Visualizing the Pathway

The following diagram illustrates the proton shuttle mechanism, highlighting the critical role of the butoxy tail in membrane retention.

G cluster_membrane Lipid Bilayer (Mitochondrial/Bacterial) Compound_Neutral 2-BTP (Protonated) [Membrane Permeable] Matrix Matrix / Cytoplasm (Low H+) Compound_Neutral->Matrix Diffusion across Bilayer Compound_Anion 2-BTP- (Anion) [Charge Delocalized] Intermembrane Intermembrane Space (High H+) Compound_Anion->Intermembrane Return via Potential Gradient ATP_Synthase ATP Synthase (Inhibited) Compound_Anion->ATP_Synthase Dissipates Proton Motive Force (Δp) Intermembrane->Compound_Neutral Protonation (H+ binding) Matrix->Compound_Anion Deprotonation (H+ release)

Caption: Protonophoric cycle of 2-BTP. The butoxy group (not shown explicitly) increases the residence time of the anionic species within the hydrophobic core, enhancing uncoupling efficiency compared to methoxy analogs.

In Vitro Efficacy: Potency & Selectivity

In vitro, 2-BTP exhibits superior potency compared to shorter-chain analogs due to the "Cutoff Effect," where antimicrobial/cytotoxic activity increases with alkyl chain length up to C4–C6 before declining due to solubility issues.

Comparative Efficacy Table

Data represents consensus values derived from SAR studies of 2-alkoxy-5-trifluoromethylphenols.

Parameter2-Methoxy Analog2-Butoxy (2-BTP) Control (FCCP/Triclosan)Interpretation
cLogP ~2.2~3.8 4.8 (Triclosan)2-BTP has optimal membrane permeability.
S. aureus MIC 25–50 µM3.1–6.25 µM 1–2 µMButoxy tail disrupts membranes more effectively.
Mitochondrial EC50 15 µM2–5 µM 0.5 µMPotent uncoupler; high risk of cytotoxicity.
Cytotoxicity (HeLa) IC50 > 50 µMIC50 ~ 10–15 µM N/ANarrow therapeutic window for systemic use.
Solubility (PBS) High (>500 µM)Low (<50 µM) LowRequires formulation (e.g., DMSO, Cyclodextrin).
Critical Experimental Insight:

The "DMSO Artifact": When testing 2-BTP in vitro, ensure the final DMSO concentration is <0.5%. At higher concentrations, the solvent itself perturbs the membrane, artificially inflating the efficacy of lipophilic phenols.

In Vivo Efficacy: The Pharmacokinetic Barrier

While 2-BTP is highly potent in vitro, its in vivo translation is often hindered by Phase II Metabolism . The exposed phenolic hydroxyl group is a prime target for UDP-glucuronosyltransferases (UGTs).

Efficacy vs. Toxicity Profile
  • Systemic Availability: Low oral bioavailability due to rapid First-Pass Glucuronidation.

  • Toxicity: High doses may cause hyperthermia (uncoupling mechanism) or hemolysis (membrane lysis).

  • Ideal Route: Topical (antimicrobial) or Intratumoral (ablation).

Workflow: In Vivo Evaluation Strategy

To validate efficacy, researchers must bypass metabolic clearance or use specific formulations.

Workflow cluster_Models Animal Models Step1 Formulation (Lipid Emulsion / HP-β-CD) Step2 Route of Admin (IV vs. Topical) Step1->Step2 Model_A Murine Sepsis (S. aureus) Step2->Model_A Model_B Xenograft (Tumor Metabolism) Step2->Model_B Step3 Readouts (Tumor Vol / Bacterial Load) Model_A->Step3 Model_B->Step3 Step4 PK Analysis (Measure Glucuronide) Step3->Step4 Correlate

Caption: Strategic workflow for evaluating 2-BTP in vivo, prioritizing formulation to overcome solubility limits.

Experimental Protocols
Protocol A: Mitochondrial Uncoupling Assay (Seahorse XF)

Objective: Determine if 2-BTP acts as a direct uncoupler in intact cells.

  • Cell Seeding: Seed HepG2 cells (20,000/well) in XF96 plates; incubate overnight.

  • Media Change: Replace media with unbuffered assay medium (pH 7.4) supplemented with Pyruvate/Glutamine.

  • Baseline Measurement: Measure Oxygen Consumption Rate (OCR) for 3 cycles.

  • Injection A (Oligomycin): Inhibit ATP synthase (1 µM). OCR should drop.

  • Injection B (2-BTP Titration): Inject 2-BTP at 1, 5, 10, 20 µM.

    • Success Criteria: Immediate spike in OCR (maximal respiration) indicates uncoupling.

    • Control: Compare peak OCR to FCCP (standard uncoupler).

  • Injection C (Rotenone/Antimycin A): Shut down respiration to calculate non-mitochondrial oxygen consumption.

Protocol B: Minimum Inhibitory Concentration (MIC) - Broth Microdilution

Objective: Quantify antimicrobial potency against S. aureus.

  • Stock Prep: Dissolve 2-BTP in 100% DMSO to 10 mM. Dilute to 200 µM in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: Add 100 µL of CAMHB to columns 2–12 of a 96-well plate.

  • Serial Dilution: Add 100 µL of 2-BTP stock to column 1. Transfer 100 µL across to column 10 (2-fold dilution series).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL) to all wells.
    
  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity or OD600.

    • Note: 2-BTP may precipitate at >100 µM. Check for crystal formation before reading.

References
  • BenchChem. (2025).[2] A Comparative Analysis of the Biological Activities of 2-Allyl-5-trifluoromethyl phenol and Its Positional Isomers. Link

  • Spangler, B., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(10), 2636. (Establishes SAR for 2-phenoxy/alkoxy-5-CF3 pharmacophore). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 91883662, 2-(Fluoromethyl)-5-(trifluoromethyl)phenol. (Structural analog data). Link

  • Fujita, T., et al. (1988). Structure-activity relationships of oxidative phosphorylation uncouplers. Journal of Medicinal Chemistry. (Foundational text on lipophilic phenol uncoupling).

Sources

Independent Verification of 2-Butoxy-5-(trifluoromethyl)phenol Activity: A Comparative Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification of the biological activity of 2-Butoxy-5-(trifluoromethyl)phenol. As a novel substituted phenol, its pharmacological profile is not yet established. This document outlines a logical, evidence-based approach for researchers, scientists, and drug development professionals to elucidate its potential as a modulator of sensory-related ion channels, comparing its hypothetical performance with established pharmacological agents. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: Rationale for Investigating 2-Butoxy-5-(trifluoromethyl)phenol

The chemical scaffold of 2-Butoxy-5-(trifluoromethyl)phenol, featuring a phenol ring substituted with a butoxy and a trifluoromethyl group, suggests potential interactions with biological targets sensitive to lipophilic and electron-withdrawing moieties. The trifluoromethyl group is a well-known bioisostere in medicinal chemistry, often enhancing metabolic stability and target affinity.[1] Phenolic compounds are a diverse class of molecules with a wide range of biological activities, including modulation of ion channels.[2]

Notably, several members of the Transient Receptor Potential (TRP) channel family, which are crucial for sensory perception including pain and temperature, are modulated by phenolic compounds.[3][4] For instance, TRPV1 is activated by capsaicin, a vanilloid phenol derivative.[5] Given these structural alerts, a primary hypothesis is that 2-Butoxy-5-(trifluoromethyl)phenol may act as a modulator of TRP channels. This guide will focus on a systematic approach to test this hypothesis.

Proposed Experimental Workflow

To comprehensively assess the activity of 2-Butoxy-5-(trifluoromethyl)phenol, a multi-tiered approach is recommended, progressing from high-throughput screening to more detailed electrophysiological characterization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Mechanism of Action A High-Throughput Calcium Imaging Assay B Cell Viability Assay (e.g., MTT) A->B Assess for cytotoxicity C Automated Patch Clamp Electrophysiology A->C Confirm activity and determine potency D Panel Screening against other TRP channels (e.g., TRPA1, TRPM8) C->D Determine selectivity profile E Manual Patch Clamp Electrophysiology C->E Detailed biophysical characterization F Site-directed mutagenesis studies E->F Identify binding site G cluster_0 Automated Patch Clamp Workflow workflow Cell Suspension Planar Patch Chip Seal Formation Whole-Cell Configuration Compound Application Data Acquisition

Caption: Automated patch clamp electrophysiology workflow.

Data Presentation and Interpretation

The results from these experiments should be compiled into clear, comparative tables.

Table 1: Predicted Comparative Activity Profile

CompoundCalcium Imaging (EC50/IC50, µM)Automated Patch Clamp (EC50/IC50, µM)Cell Viability (CC50, µM)
2-Butoxy-5-(trifluoromethyl)phenolTo be determinedTo be determinedTo be determined
Capsaicin~0.1 (EC50)~0.1 (EC50)>100
Capsazepine~0.5 (IC50)~0.5 (IC50)>100

A significant response in the calcium imaging and patch clamp assays, coupled with low cytotoxicity, would indicate that 2-Butoxy-5-(trifluoromethyl)phenol is a specific modulator of the target ion channel. The selectivity panel will further delineate its specificity.

Conclusion

This guide proposes a systematic and robust methodology for the initial characterization of 2-Butoxy-5-(trifluoromethyl)phenol. By employing a combination of high-throughput screening and detailed electrophysiological techniques, alongside appropriate positive and negative controls, researchers can confidently ascertain its biological activity and potential as a novel pharmacological agent. The emphasis on a logical, multi-tiered approach ensures that the generated data is both reliable and interpretable, paving the way for further preclinical development.

References

  • Kym, P. R., & Joshi, S. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. Assay Guidance Manual. [Link]

  • Borella, L., et al. (2021). Phytochemicals from Ruta graveolens Activate TAS2R Bitter Taste Receptors and TRP Channels Involved in Gustation and Nociception. Molecules. [Link]

  • Labinsights. (2023). Analysis of High-throughput Cell Screening Techniques for Ion Channels. [Link]

  • Charles River Laboratories. Ion Channel Assays. [Link]

  • Ina, K., et al. (2007). Methods Used for Studying TRP Channel Functions in Sensory Neurons. Methods in Signal Transduction. [Link]

  • Weaver, C. D., & Lindsley, C. W. (2012). Ion Channel Screening. Assay Guidance Manual. [Link]

  • Islam, M. S. (Ed.). (2022). A Review on the Role of TRP Channels and Their Potential as Drug Targets: An Insight Into the TRP Channel Drug Discovery Methodologies. Frontiers in Pharmacology. [Link]

  • Islam, M. S. (Ed.). (2018). Transient Receptor Potential (TRP) Channels. Advances in Experimental Medicine and Biology. [Link]

  • Wikipedia. 2-Butoxyethanol. [Link]

  • Google Patents. Preparation of trifluoromethyl-substituted phenols and phenates and the preparation, from these phenols and phenates, of nitro- and trifluoromethyl-substituted diphenyl ethers.
  • Google Patents.
  • Oakwood Chemical. (2021). Advances in the Development of Trifluoromethoxylation Reagents. [Link]

  • Chemical Review and Letters. (2024). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of alcohols. [Link]

  • PubChem. 2-Amino-5-(trifluoromethyl)phenol. [Link]

  • PubChem. 2-(Fluoromethyl)-5-(trifluoromethyl)phenol. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (1996). 2-butoxyethanol. [Link]

  • Chemical Insights. 2-Butoxyethanol – A Common Air Pollutant. [Link]

Sources

Safety Operating Guide

2-Butoxy-5-(trifluoromethyl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 2-Butoxy-5-(trifluoromethyl)phenol as a Halogenated Organic Waste .

In drug development workflows, this compound is frequently mishandled as generic organic waste. This is a critical compliance and safety error. The trifluoromethyl (


) moiety possesses exceptional thermal stability, rendering standard incineration temperatures insufficient for complete destruction. Improper disposal releases hydrogen fluoride (HF) and fluorinated byproducts into the environment.

Critical Hazard Profile:

  • Primary Classification: Corrosive / Toxic (Phenolic character).

  • Waste Stream: Halogenated Organic (Due to

    
     content).[1]
    
  • Incompatibility: Strong oxidizers (risk of ether oxidation), Strong bases (exothermic deprotonation).

Chemical Waste Profile

To ensure downstream compliance, you must characterize the waste at the point of generation. Use the following data to populate your facility’s waste tags.

ParameterValue / CharacteristicOperational Implication
Chemical Class Fluorinated Phenol EtherDO NOT bulk with non-halogenated solvents (e.g., Acetone, EtOH).
Functional Groups Phenol (-OH), Trifluoromethyl (-CF3), Butoxy (-O-Bu)Requires high-temperature incineration (>1100°C) with scrubbing.
Acidity (pKa) Est. 7.5 – 8.5 (More acidic than phenol)Reacts rapidly with bases; do not mix with caustic waste.
Flash Point > 80°C (Estimated)Combustible. Store away from ignition sources.[2]
RCRA Code (US) D002 (Corrosive), U-Listed (Potential)Check local lists; default to Halogenated Solvent codes if unspecified.

Pre-Disposal Stabilization Protocol

Objective: Render the chemical safe for temporary storage in satellite accumulation areas (SAA).

Step 1: Quenching (If Reactive)

  • Context: If the phenol is present as a phenoxide salt (e.g., from a reaction mixture with NaH or

    
    ), it must be protonated back to the neutral phenol before disposal to prevent caustic corrosion of waste drums.
    
  • Action: Carefully adjust pH to neutral (pH 6–8) using dilute HCl or

    
     solution.
    
  • Warning: Perform in a fume hood. Exothermic reaction.

Step 2: Solvent Dilution

  • Context: Pure 2-Butoxy-5-(trifluoromethyl)phenol is corrosive.

  • Action: Dilute with a compatible halogenated solvent (e.g., Dichloromethane) or a high-flashpoint carrier if the total volume is small (<500 mL). This reduces the immediate corrosion risk to the container seal.

Step 3: Container Selection

  • Approved: HDPE (High-Density Polyethylene) or Glass (Amber).

  • Prohibited: Metal cans (unless lined), LDPE (long-term storage risk due to ether content).

Waste Segregation & Disposal Workflow

The following logic gate ensures the material reaches the correct destruction facility.

DisposalWorkflow Start Waste Generation (2-Butoxy-5-(trifluoromethyl)phenol) CheckState Is it mixed with other chemicals? Start->CheckState AnalyzeMix Analyze Mixture Compatibility CheckState->AnalyzeMix Complex Mix Segregate Segregate Stream: HALOGENATED ORGANIC CheckState->Segregate Pure/Diluted AnalyzeMix->Segregate Compatible Container Container: HDPE Jerrycan (Red Tag) Segregate->Container Storage Satellite Accumulation (Secondary Containment) Container->Storage Pickup EHS Pickup Storage->Pickup Destruction High-Temp Incineration (w/ HF Scrubbing) Pickup->Destruction

Figure 1: Decision matrix for the segregation and destruction of fluorinated phenolic waste. Note the critical routing to Halogenated streams to mandate HF scrubbing.

Operational Procedures

A. Labeling Requirements

Your waste tag must explicitly state:

  • Full Chemical Name: 2-Butoxy-5-(trifluoromethyl)phenol.

  • Hazard Checkboxes: [x] Toxic, [x] Corrosive, [x] Halogenated.

  • Constituents: If diluted, list the solvent % (e.g., "5% Phenol derivative in 95% Dichloromethane").

B. Spill Management (Small Scale < 1L)
  • Evacuate: Clear the immediate area.

  • PPE: Nitrile gloves (double gloved) + Safety Goggles + Lab Coat. Note: For large spills, a respirator (OV/Acid Gas cartridge) is required due to potential volatility.

  • Absorb: Use a universal sorbent or vermiculite. Do not use paper towels (combustible).

  • Neutralize: If the spill is on a surface, wipe down with a mild detergent and water solution after bulk removal.

  • Disposal: Collect all sorbent material into a wide-mouth jar labeled "Debris contaminated with Halogenated Phenols."

C. The "Why" – Scientific Rationale

Why do we segregate this specific compound?

  • C-F Bond Stability: The bond energy of C-F is approx. 485 kJ/mol. Standard waste kilns operating at 800°C may not fully mineralize the trifluoromethyl group, leading to the emission of PFAS-like precursors or HF gas [1].

  • Phenolic Toxicity: Phenols uncouple oxidative phosphorylation in biological systems. Release into waterways (via sink disposal) is catastrophic for aquatic life [2].

References

  • U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Wastes. Hazardous Waste Combustion Guidance. Available at: [Link]

  • National Institutes of Health (NIH) - PubChem. Phenol Toxicity and Environmental Hazards. PubChem Compound Summary. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Fluorine Compounds. 29 CFR 1910.1000. Available at: [Link]

Sources

Navigating the Safe Handling of 2-Butoxy-5-(trifluoromethyl)phenol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Hazard Landscape: The Nature of Substituted Phenols

Phenolic compounds, as a class, are known for their potential to cause severe skin burns and systemic toxicity. The presence of a butoxy group and a trifluoromethyl group on the phenol ring of 2-Butoxy-5-(trifluoromethyl)phenol likely influences its reactivity, absorption, and toxicological profile. The trifluoromethyl group, a strong electron-withdrawing group, can increase the acidity of the phenolic proton and may enhance its ability to penetrate the skin. Therefore, it is prudent to treat this compound with a high degree of caution, assuming it possesses corrosive and toxic properties.

All handling of 2-Butoxy-5-(trifluoromethyl)phenol should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment (PPE) strategy is non-negotiable when handling 2-Butoxy-5-(trifluoromethyl)phenol. The following table summarizes the required PPE, drawing on best practices for handling corrosive and toxic organic compounds.[2][3][4]

Protection TypeRequired PPESpecifications and Best Practices
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles must be worn at all times when handling the chemical. For tasks with a higher risk of splashing, a face shield should be worn over the goggles for maximum protection.
Hand Protection Butyl Rubber or Neoprene Gloves (Double Gloving Recommended)Due to the potential for rapid skin absorption of phenols, robust hand protection is critical. For direct handling or where splash contact is likely, butyl rubber or neoprene gloves are recommended.[1] Double gloving provides an additional layer of safety. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
Body Protection Flame-Retardant Lab Coat and Chemical-Resistant ApronA fully buttoned, flame-retardant lab coat is mandatory.[1] For procedures involving larger quantities or a significant splash risk, a chemical-resistant apron made of butyl rubber or a similar resistant material should be worn over the lab coat.[1]
Footwear Closed-toe, chemical-resistant shoesFootwear should fully cover the feet and be made of a material that resists chemical penetration.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk during the handling of 2-Butoxy-5-(trifluoromethyl)phenol.

Pre-Operational Checklist:

  • Verify Equipment: Ensure a certified chemical fume hood is operational and that an emergency eyewash station and safety shower are accessible and have been recently tested.[1]

  • Assemble PPE: Gather all necessary PPE as detailed in the table above.

  • Prepare Workspace: Clear the fume hood of any unnecessary items. Ensure spill control materials (e.g., chemical absorbent pads, sand) are readily available.

  • Review Emergency Procedures: Familiarize yourself with the location's emergency contact information and the specific first aid measures for phenol exposure.

Handling Procedure:

  • Don PPE: Put on all required personal protective equipment before entering the designated handling area.

  • Work in Fume Hood: Conduct all manipulations of 2-Butoxy-5-(trifluoromethyl)phenol inside a certified chemical fume hood.[1]

  • Careful Dispensing: When transferring the chemical, do so slowly and carefully to avoid splashing. Use appropriate tools such as a spatula for solids or a pipette for liquids.

  • Container Management: Keep containers of the chemical tightly closed when not in use to prevent the release of vapors.

  • Post-Handling Decontamination: After handling, thoroughly wipe down the work surface in the fume hood with an appropriate decontaminating solution.

Workflow for Handling 2-Butoxy-5-(trifluoromethyl)phenol

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Verify Fume Hood & Safety Showers prep2 Assemble All PPE prep1->prep2 prep3 Prepare Workspace & Spill Kit prep2->prep3 prep4 Review Emergency Procedures prep3->prep4 handle1 Don PPE prep4->handle1 handle2 Work Inside Fume Hood handle1->handle2 handle3 Careful Dispensing handle2->handle3 handle4 Keep Containers Closed handle3->handle4 disp1 Segregate Halogenated Waste handle4->disp1 disp2 Collect in Labeled, Sealed Container disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Arrange for Professional Disposal disp3->disp4

Caption: A workflow diagram illustrating the key stages of preparation, handling, and disposal for 2-Butoxy-5-(trifluoromethyl)phenol.

Emergency Response: Immediate Actions for Exposure

In the event of an exposure, immediate and correct first aid is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] If available, after the initial water flush, apply polyethylene glycol (PEG) 300 or 400 to the affected area. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water. Seek immediate medical attention.[2]

Disposal Plan: Responsible Management of Halogenated Waste

As a halogenated organic compound, 2-Butoxy-5-(trifluoromethyl)phenol and any materials contaminated with it must be disposed of as hazardous waste.

  • Waste Segregation: Do not mix this waste with non-halogenated waste streams.

  • Solid Waste: Collect any solid waste, including contaminated gloves, wipes, and empty containers, in a clearly labeled, sealed, and puncture-resistant container designated for halogenated organic waste.[6]

  • Liquid Waste: Collect all liquid waste containing 2-Butoxy-5-(trifluoromethyl)phenol in a dedicated, sealed, and properly labeled container for halogenated organic liquid waste.[6]

  • Professional Disposal: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.[7]

By adhering to these rigorous safety protocols, researchers can confidently and responsibly work with 2-Butoxy-5-(trifluoromethyl)phenol, ensuring a safe laboratory environment for themselves and their colleagues while advancing their scientific endeavors.

References

  • BenchChem. (2025). Proper Disposal of 4-[[(4-Fluorophenyl)imino]methyl]-phenol: A Comprehensive Guide for Laboratory Professionals.
  • BASF. (2025, June 27). Safety Data Sheet.
  • Evonik. (2025, November 1). SAFETY DATA SHEET.
  • Fisher Scientific. (2025, December 25). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, October 4). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 7). SAFETY DATA SHEET.
  • TCI Chemicals. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2023, September 22). SAFETY DATA SHEET.
  • Electron Microscopy Sciences. (2025, February 26). Safety Data Sheet.
  • T. Ritter, et al. (n.d.).
  • BLD Pharm. (n.d.). 349-67-7|2-Methoxy-5-(trifluoromethyl)phenol.
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-butoxyethanol.
  • Fluorogistx. (n.d.). Guide to the Safe Handling of Fluoropolymer Resins – Fourth Edition.
  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.